molecular formula C11H20BrNO4 B8096516 2-(Boc-amino)-4-bromobutyric acid ethyl ester

2-(Boc-amino)-4-bromobutyric acid ethyl ester

Cat. No.: B8096516
M. Wt: 310.18 g/mol
InChI Key: YXTOPOZRFOXANL-UHFFFAOYSA-N
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Description

2-(Boc-amino)-4-bromobutyric acid ethyl ester is a useful research compound. Its molecular formula is C11H20BrNO4 and its molecular weight is 310.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(Boc-amino)-4-bromobutyric acid ethyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Boc-amino)-4-bromobutyric acid ethyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 4-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20BrNO4/c1-5-16-9(14)8(6-7-12)13-10(15)17-11(2,3)4/h8H,5-7H2,1-4H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXTOPOZRFOXANL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCBr)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: 2-(Boc-amino)-4-bromobutyric Acid Ethyl Ester (CAS 174076-61-0)

[1][2]

Executive Summary

2-(Boc-amino)-4-bromobutyric acid ethyl ester (CAS 174076-61-0) is a specialized non-natural amino acid derivative serving as a critical electrophilic synthon in organic synthesis.[1][2] It is primarily utilized for the construction of 1-aminocyclopropane-1-carboxylic acid (ACPC) derivatives—a structural motif found in various antiviral (HCV NS3 protease inhibitors) and anticancer therapeutics.

This guide details the compound's chemical profile, validated synthesis routes, critical quality attributes, and its application in cyclization and nucleophilic substitution reactions.

Chemical Profile & Properties[3][4][5][6][7][8][9]

PropertySpecification
CAS Number 174076-61-0
IUPAC Name Ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-bromobutanoate
Molecular Formula C₁₁H₂₀BrNO₄
Molecular Weight 310.19 g/mol
Physical State Colorless to pale yellow viscous oil (tends to solidify upon prolonged cooling)
Solubility Soluble in DCM, EtOAc, THF, MeOH; Insoluble in water
Stereochemistry Available as (S)-enantiomer (derived from L-Homoserine), (R)-enantiomer, or Racemate.
Stability Moisture sensitive; prone to spontaneous cyclization under basic conditions. Store at -20°C.
Structural Analysis

The molecule features three distinct functional zones:

  • N-Boc Group: Provides orthogonal amine protection, stable to base but labile to acid (TFA/HCl).

  • Ethyl Ester: Protects the carboxyl terminus, modulating solubility and preventing premature zwitterion formation.

  • Gamma-Bromide: A primary alkyl halide acting as a potent leaving group for intramolecular cyclization or intermolecular substitution.

Synthesis & Production Methodologies

The synthesis of CAS 174076-61-0 generally follows a "Protection-Activation" strategy starting from Homoserine .

Method A: The Appel Reaction Route (Preferred for Chiral Integrity)

This method avoids strong acids, preserving the Boc group and stereocenter.

Precursor: (S)-N-Boc-Homoserine Ethyl Ester (CAS 147325-09-5).[3]

Reaction Logic: The primary alcohol of the homoserine side chain is converted to a bromide using Carbon Tetrabromide (



Step-by-Step Protocol:

  • Setup: Charge a dry round-bottom flask with (S)-N-Boc-Homoserine Ethyl Ester (1.0 eq) and

    
     (1.2 eq) in anhydrous Dichloromethane (DCM) under Nitrogen. Cool to 0°C.[4]
    
  • Addition: Dissolve

    
     (1.2 eq) in DCM and add dropwise to the reaction mixture over 30 minutes. Maintain temperature < 5°C to prevent side reactions.
    
  • Reaction: Allow to warm to room temperature (20-25°C) and stir for 2-4 hours. Monitor by TLC (Hexane:EtOAc 3:1) for disappearance of starting alcohol.

  • Workup: Quench with saturated

    
    . Extract with DCM.[5] Wash organic layer with brine, dry over 
    
    
    , and concentrate.[6]
  • Purification: The byproduct triphenylphosphine oxide (

    
    ) is difficult to remove. Triturate the residue with cold diethyl ether (Ph3PO precipitates) or purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).
    
Method B: Ring Opening of 2-Aminobutyrolactone (Industrial Route)

Precursor: N-Boc-2-aminobutyrolactone. Reagent: HBr in Ethanol (anhydrous). Note: This method requires careful control. While HBr opens the lactone to form the ethyl ester and gamma-bromide, prolonged exposure or high temperatures will cleave the Boc group.

SynthesisStartL-HomoserineInter1N-Boc-HomoserineEthyl EsterStart->Inter11. Boc2O, NaOH2. EtI, K2CO3Target2-(Boc-amino)-4-bromobutyricacid ethyl ester(CAS 174076-61-0)Inter1->TargetCBr4, PPh3(Appel Reaction)

Figure 1: Preferred synthetic pathway via Appel Reaction.

Key Application: Synthesis of ACPC Derivatives

The primary utility of CAS 174076-61-0 is its conversion into 1-Aminocyclopropane-1-carboxylic acid (ACPC) derivatives via intramolecular alkylation. This cyclopropane motif is a conformational constraint used in drug design to freeze peptide backbones.

Mechanism

Treatment with a strong base generates the enolate at the alpha-carbon. This nucleophilic carbon attacks the gamma-carbon, displacing the bromide (Intramolecular

Experimental Protocol for Cyclization

Reagents: Lithium Hexamethyldisilazide (LiHMDS) or Potassium tert-butoxide (KOtBu). Solvent: THF (anhydrous).

  • Dissolution: Dissolve 2-(Boc-amino)-4-bromobutyric acid ethyl ester (10 mmol) in anhydrous THF (50 mL). Cool to -78°C (dry ice/acetone bath).

  • Base Addition: Add LiHMDS (1.0 M in THF, 22 mL, 2.2 eq) dropwise over 20 minutes.

    • Note: Two equivalents are often used: one to deprotonate the amide (N-H) and one for the alpha-proton. However, for cyclization, KOtBu (1.1 eq) at 0°C is often sufficient if the N-H is not acidic enough to interfere competitively.

  • Cyclization: Stir at -78°C for 1 hour, then slowly warm to 0°C over 2 hours.

  • Quench: Quench with saturated

    
     solution.
    
  • Isolation: Extract with Ethyl Acetate. The product, N-Boc-1-aminocyclopropanecarboxylic acid ethyl ester , is obtained after drying and concentration.

CyclizationSubstrate2-(Boc-amino)-4-bromobutyricacid ethyl esterEnolateEnolate Intermediate(Alpha-C anion)Substrate->EnolateBase (LiHMDS/KOtBu)-78°C to 0°CProductN-Boc-1-aminocyclopropane-carboxylic acid ethyl esterEnolate->ProductIntramolecular SN2(Ring Closure)

Figure 2: Mechanism of base-mediated cyclization to ACPC.

Quality Control & Analytic Standards

To ensure the integrity of CAS 174076-61-0 for research or GMP usage, the following parameters must be verified:

  • H-NMR (CDCl3, 300/400 MHz):

    • 
       1.25 (t, 3H, Ester 
      
      
      )
    • 
       1.45 (s, 9H, Boc 
      
      
      -Bu)
    • 
       2.10-2.40 (m, 2H, 
      
      
      -
      
      
      )
    • 
       3.45 (t, 2H, 
      
      
      -
      
      
      )
    • 
       4.20 (q, 2H, Ester 
      
      
      )
    • 
       4.40 (m, 1H, 
      
      
      -CH)
    • 
       5.10 (br d, 1H, NH)
      
  • Purity (HPLC): >97% (Reverse phase C18, Acetonitrile/Water gradient).

  • Chiral Purity: If using the (S)-enantiomer, verify ee% using Chiral HPLC (e.g., Chiralpak AD-H column).

  • Impurity Profile: Check for residual

    
     (if Method A used) or lactone (if spontaneous cyclization occurred).
    

Handling and Safety

  • Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). The compound is prone to hydrolysis and slow spontaneous cyclization if left at room temperature in the presence of moisture or trace base.

  • Hazards:

    • Skin/Eye Irritant: The alkyl bromide moiety makes it a potential alkylating agent. Wear nitrile gloves and safety goggles.

    • Lachrymator: Gamma-bromo esters can be mild lachrymators; handle in a fume hood.

References

  • Chemical Identity & Structure

    • Source: Aaron Chemicals & BLD Pharm Catalog D
    • Reference: "2-(Boc-amino)-4-bromobutyric acid ethyl ester (CAS 174076-61-0)."[1][2]

    • (Verified via search result 1.8)

  • Synthesis Precursor ((S)-N-Boc-Homoserine ethyl ester)

    • Source: Cayman Chemical Product D
    • Reference: "(S)
  • Cyclization Methodology (General ACPC Synthesis)

    • Source: Organic Syntheses / ResearchG
    • Context: Synthesis of 1-aminocyclopropanecarboxylic acid deriv
    • Reference: "Methods for the preparation of 1-Aminocyclopropanecarboxylic Acids."[7][8]

  • Appel Reaction on N-Protected Amino Alcohols

    • Source: Journal of Organic Chemistry.[3][9]

    • Context: Standard protocol for converting N-Boc-amino alcohols to alkyl bromides without racemiz
    • Reference: D. Hidasová et al., J. Org.[9] Chem., 2023 (General methodology citation).[9]

Technical Guide: Structure Elucidation of 2-(Boc-amino)-4-bromobutyric Acid Ethyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Logic

This guide details the structural validation of 2-(Boc-amino)-4-bromobutyric acid ethyl ester (also known as N-Boc-4-bromo-homoalanine ethyl ester). This molecule is a critical intermediate in the synthesis of non-natural amino acids, specifically cyclopropyl derivatives and proline analogs.

The Core Challenge: The elucidation of this structure is not merely about confirming connectivity but ensuring the molecule has not undergone intramolecular cyclization . The gamma-bromo (C4) position is highly electrophilic, and the carbamate nitrogen (N-Boc) or the carbonyl oxygen can act as nucleophiles under basic or thermal stress, leading to the formation of Boc-homoserine lactone or pyrrolidine derivatives .

Therefore, this protocol prioritizes distinguishing the linear alkyl bromide from its cyclic degradation products.

Spectroscopic Triangulation Strategy

To guarantee structural integrity, we employ a "Triangulation Strategy" combining Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared Spectroscopy (IR).

A. Mass Spectrometry (The "Halogen Signature")

Before consuming sample for NMR, ESI-MS provides the binary "Go/No-Go" decision based on the bromine isotope pattern.

  • Target Ion:

    
     or 
    
    
    
    .
  • The Smoking Gun: Bromine exists as

    
     and 
    
    
    
    in a nearly 1:1 natural abundance.
  • Validation: The molecular ion cluster must show two peaks of equal intensity separated by 2 mass units (

    
     and 
    
    
    
    ). If this 1:1 ratio is absent, the bromine has been displaced (likely by hydrolysis to the alcohol or cyclization).
B. NMR Spectroscopy (The Connectivity Map)

NMR is the primary tool for proving the linear chain exists.

  • 1H NMR: Confirms the ratio of the Boc group (9H) to the Ethyl ester (5H) and the specific chemical environment of the terminal

    
    .
    
  • 2D NMR (HMBC): Essential for connecting the ester ethoxy group to the carbonyl, and the carbonyl to the

    
    -proton.
    
C. Infrared Spectroscopy (The Carbonyl Watch)

IR is the fastest method to detect lactonization.

  • Linear Ester:

    
    .
    
  • 
    -Lactone (Impurity): 
    
    
    
    (Shifted to higher frequency due to ring strain).

Visualization of Elucidation Workflow

ElucidationWorkflow Start Crude Sample MS_Check Step 1: ESI-MS Analysis (Check Br Isotope Pattern) Start->MS_Check Decision_Br 1:1 Ratio Present? MS_Check->Decision_Br IR_Check Step 2: FT-IR Analysis (Carbonyl Region) Decision_Br->IR_Check Yes Reject REJECT: Hydrolysis/Cyclization Decision_Br->Reject No (Br lost) Decision_Lactone Peak > 1770 cm-1? IR_Check->Decision_Lactone NMR_Prep Step 3: NMR Sample Prep (CDCl3, 10-20mg) Decision_Lactone->NMR_Prep No (Linear Ester) Decision_Lactone->Reject Yes (Lactone formed) NMR_Acq Acquire 1H, 13C, COSY, HMBC NMR_Prep->NMR_Acq Validation Step 4: Integration & Connectivity Check NMR_Acq->Validation Final CONFIRMED STRUCTURE Validation->Final Integrals Correct Validation->Reject Mismatch

Caption: Step-by-step logic flow for validating the linear brominated ester, prioritizing the exclusion of cyclic byproducts.

Detailed Experimental Protocols

Protocol 1: NMR Acquisition & Analysis

Objective: Establish definitive connectivity and purity.

  • Solvent Selection: Use Chloroform-d (

    
    ) .
    
    • Reasoning: It provides excellent solubility for lipophilic Boc-esters and prevents exchange of the amide proton (NH), allowing it to be seen as a doublet (coupling to

      
      -H). Avoid 
      
      
      
      as it exchanges the NH.
  • Concentration: 15–20 mg in 0.6 mL solvent.

  • Pulse Sequence:

    • Standard 1H (16 scans,

      
      ).
      
    • 13C-DEPT135 (to distinguish

      
       from 
      
      
      
      ).
    • gCOSY (to trace the spin system from NH

      
      
      
      
      
      -H
      
      
      
      
      -H
      
      
      
      
      -H).
Protocol 2: Data Interpretation (The "Fingerprint")

The following table summarizes the expected chemical shifts. Note that the


-proton shift is diagnostic for the bromide.

Table 1: 1H NMR Assignment (400 MHz,


) 
PositionGroupShift (

ppm)
MultiplicityIntegralDiagnostic Logic
NH Amide Proton5.10 – 5.40Broad Doublet1HConfirms N-protection; couples to H-2.
H-2

-CH
4.30 – 4.45Multiplet1HDeshielded by urethane and ester.
H-1' Ester

4.15 – 4.25Quartet (

Hz)
2HCharacteristic ethyl ester signal.
H-4

-CH

-Br
3.40 – 3.50 Triplet (

Hz)
2HCRITICAL: If shifted to ~3.7-4.0, suspect -OH or cyclization.
H-3

-CH

2.15 – 2.45Multiplet2HBridge between chiral center and bromide.
Boc

-Butyl
1.45Singlet9HIntense singlet; integration reference.
H-2' Ester

1.25 – 1.30Triplet (

Hz)
3HCouples to H-1'.

Table 2: 13C NMR Assignment (100 MHz,


) 
Carbon TypeShift (

ppm)
Assignment Logic
C=O (Ester) ~172.0Typical aliphatic ester carbonyl.
C=O (Boc) ~155.5Carbamate carbonyl (broad/weak).
C-Quat (Boc) ~80.0Quaternary carbon of t-butyl group.
C-1' (Ethyl) ~61.5Oxygen-bound methylene.
C-2 (

-C)
~53.0Chiral center.
C-3 (

-C)
~36.0Methylene bridge.
C-4 (

-C)
~30.0 Carbon attached to Bromine (heavy atom effect shields C slightly compared to Cl).
Boc Methyls ~28.3Intense signal (3 carbons).
C-2' (Ethyl) ~14.2Terminal methyl.

Structural Connectivity Diagram (Graphviz)

This diagram visualizes the critical HMBC (Heteronuclear Multiple Bond Correlation) signals required to prove the structure is intact.

StructureMap Boc Boc Group (s, 1.45 ppm) NH NH (d, 5.2 ppm) C_Carbamate C=O (Boc) (155 ppm) NH->C_Carbamate HMBC H_Alpha H-Alpha (m, 4.4 ppm) NH->H_Alpha COSY H_Alpha->C_Carbamate HMBC C_Ester C=O (Ester) (172 ppm) H_Alpha->C_Ester HMBC H_Beta H-Beta (m, 2.3 ppm) H_Alpha->H_Beta COSY C_Alpha C-Alpha (53 ppm) Ethyl Ethyl Group (q, 4.2; t, 1.25) Ethyl->C_Ester HMBC H_Gamma H-Gamma (Br) (t, 3.45 ppm) H_Beta->H_Gamma COSY H_Gamma->C_Alpha HMBC (Long Range)

Caption: Key NMR correlations. Red dashed lines = HMBC (C-H remote); Solid lines = COSY (H-H neighbor).

Troubleshooting & Common Pitfalls

The "Lactone Trap"

If the synthesis involved base treatment or excessive heat, the nitrogen may attack the ester (forming a lactam) or the oxygen may attack the bromide (forming a lactone).

  • Scenario A: Lactonization (Homoserine Lactone)

    • Observation: Loss of Ethyl signals (4.2 ppm quartet, 1.25 ppm triplet) in 1H NMR.

    • Observation: IR Carbonyl shift to >1775 cm

      
      .
      
    • Result: The ethyl ester is gone; the molecule has cyclized.

  • Scenario B: Hydrolysis (Alcohol Formation)

    • Observation: H-4 (

      
      -CH
      
      
      
      ) shifts from 3.45 ppm (Br) to ~3.70 ppm (OH).
    • Observation: MS shows mass

      
       (Molecular weight decreases by ~62 amu).
      
Storage & Stability

This compound is moisture sensitive and potentially light sensitive (alkyl bromide degradation).

  • Storage: Store at -20°C under Argon.

  • Handling: Do not leave in

    
     for extended periods (>24h) as trace acidity in chloroform can remove the Boc group.
    

References

  • Context: Provides the baseline chemical shifts for the non-amino analog, validating the gamma-proton shift
  • National Institute of Standards and Technology (NIST). (2023). Mass Spectrum of Ethyl 4-bromobutyrate. NIST Chemistry WebBook, SRD 69.[1] Retrieved from [Link]

    • Context: Authoritative source for the fragmentation patterns of bromin
  • Liu, H., et al. (2017).[2][3] An Efficient Synthesis of Enantiomerically Pure

    
    -Aminobutyric Acid (GABA) Derivatives. Journal of Materials Science and Chemical Engineering, 5, 25-32.[2] Retrieved from [Link]
    
    • Context: Details the cyclization kinetics of 4-amino-butyric acid derivatives, a key stability concern for the target molecule.
  • Context: Reference for physical properties and handling of Boc-protected amino-alkyl bromides.

Sources

A Technical Guide to 2-(Boc-amino)-4-bromobutyric acid ethyl ester for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide serves as a comprehensive resource for researchers and drug development professionals on the procurement, handling, and application of 2-(Boc-amino)-4-bromobutyric acid ethyl ester (CAS No. 174076-61-0). This bifunctional building block, featuring a Boc-protected amine and a reactive alkyl bromide, is a valuable intermediate in the synthesis of complex molecules, particularly in the fields of peptidomimetics and targeted protein degradation. This guide provides a detailed overview of its chemical properties, a survey of commercial suppliers, guidance on safe handling and storage, and an exploration of its synthetic utility, grounded in authoritative scientific literature.

Introduction: A Versatile Building Block for Modern Drug Discovery

2-(Boc-amino)-4-bromobutyric acid ethyl ester is a non-standard amino acid derivative that has gained traction in medicinal chemistry and organic synthesis. Its structure uniquely combines three key functional elements:

  • A Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group provides a stable, acid-labile protecting group for the α-amino functionality. This allows for selective deprotection under specific conditions, a cornerstone of modern peptide synthesis and multi-step organic synthesis.[1]

  • An Ethyl Ester: The carboxyl group is protected as an ethyl ester, which can be hydrolyzed under basic conditions. This orthogonality with the acid-labile Boc group enables differential manipulation of the molecule's termini.

  • A Primary Alkyl Bromide: The 4-bromo functionality serves as a versatile electrophilic handle for introducing the butanoic acid backbone into various molecular scaffolds via nucleophilic substitution reactions.

This trifecta of functionalities makes it a strategic choice for chemists aiming to construct complex molecular architectures, such as those found in peptidomimetics and Proteolysis Targeting Chimeras (PROTACs). Peptidomimetics are designed to mimic natural peptides but with improved stability and bioavailability[2][3][4][5], while PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins.[6][7][8][9][10] The ability to introduce a protected amino acid core with a reactive linker arm in a single step is a significant advantage in the often lengthy and complex synthesis of these therapeutic modalities.

Chemical Properties and Specifications

A thorough understanding of the chemical and physical properties of 2-(Boc-amino)-4-bromobutyric acid ethyl ester is paramount for its successful application in research and development.

PropertyValueSource
Chemical Name 2-(Boc-amino)-4-bromobutyric acid ethyl esterAaronchem[11]
CAS Number 174076-61-0Aaronchem[11]
Molecular Formula C11H20BrNO4Aaronchem[11]
Molecular Weight 310.19 g/mol BLDpharm
MDL Number MFCD18252757Aaronchem[11]

Note: Detailed specifications such as purity, appearance, and analytical data (e.g., NMR, HPLC) should be confirmed by obtaining a lot-specific Certificate of Analysis (CoA) from the chosen supplier.

Commercial Suppliers

Identifying a reliable commercial source for high-purity starting materials is a critical first step in any synthetic workflow. The following table provides a summary of known suppliers for 2-(Boc-amino)-4-bromobutyric acid ethyl ester. Researchers are advised to contact these vendors directly to inquire about availability, pricing, and to request a Certificate of Analysis for the specific lot they intend to purchase.

SupplierCatalog NumberNotes
Aaronchem AR01JNG8Lists the product with CAS number 174076-61-0.[11]
BLDpharm BD00782595Available in various quantities, including 100mg.[12]
Angene 3032753Lists the compound by CAS number.
Fluorochem -While listing the methyl ester, they are a potential source for related compounds and custom synthesis.[13]

Disclaimer: This list is not exhaustive and is intended as a starting point for sourcing. Availability and product specifications are subject to change.

Synthesis and Mechanistic Insights

A plausible synthetic route would likely start from a commercially available precursor such as 2-amino-4-bromobutyric acid or a suitable glutamic acid derivative. The workflow would involve two key transformations: Boc protection of the amine and esterification of the carboxylic acid.

Conceptual Synthetic Workflow

G cluster_0 Step 1: N-Terminal Protection cluster_1 Step 2: C-Terminal Esterification start 2-Amino-4-bromobutyric Acid step1 React with Di-tert-butyl dicarbonate (Boc)2O in the presence of a base (e.g., NaHCO3) start->step1 intermediate1 2-(Boc-amino)-4-bromobutyric acid step1->intermediate1 step2 React with Ethanol (EtOH) and an acid catalyst (e.g., H2SO4) intermediate1->step2 final_product 2-(Boc-amino)-4-bromobutyric acid ethyl ester step2->final_product

Caption: Conceptual workflow for the synthesis of the target compound.

Experimental Rationale:

  • Boc Protection: The reaction of the free amine with di-tert-butyl dicarbonate is a standard and highly efficient method for introducing the Boc protecting group. The use of a mild base is crucial to neutralize the acid byproduct and drive the reaction to completion.

  • Esterification: Fischer-Speier esterification, using the alcohol as the solvent and a strong acid catalyst, is a classic method for forming esters. The reaction is typically heated to reflux to drive off the water formed, thus pushing the equilibrium towards the product.

Applications in Drug Discovery and Organic Synthesis

The bifunctional nature of 2-(Boc-amino)-4-bromobutyric acid ethyl ester makes it a valuable tool for the synthesis of complex molecules, particularly in the construction of peptidomimetics and PROTACs.

Synthesis of Peptidomimetics

Peptidomimetics are designed to mimic the structure and function of natural peptides while overcoming their inherent limitations, such as poor metabolic stability and low oral bioavailability.[2][4] The title compound can be used to introduce a non-natural amino acid residue into a peptide sequence. The bromide can be displaced by a variety of nucleophiles to introduce diverse side chains or to cyclize the peptide, creating conformationally constrained analogues that can exhibit enhanced biological activity.[3]

Linker Synthesis for PROTACs

PROTACs are a revolutionary class of therapeutics that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins.[6][9] A PROTAC molecule consists of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects the two. The length and chemical nature of the linker are critical for the formation of a stable ternary complex and subsequent protein degradation.

2-(Boc-amino)-4-bromobutyric acid ethyl ester is an ideal starting material for the synthesis of the linker component. The alkyl bromide allows for facile attachment to one of the ligands, while the protected amino and carboxyl groups can be sequentially deprotected and coupled to the other ligand and other linker components.

Illustrative PROTAC Linker Synthesis Workflow

G cluster_deprotection Sequential Deprotection & Coupling start 2-(Boc-amino)-4-bromobutyric acid ethyl ester step1 Nucleophilic substitution with E3 Ligase Ligand-Nu start->step1 intermediate1 E3 Ligase Ligand-Linker-(Boc)AA(OEt) step1->intermediate1 step2a 1. Base Hydrolysis (e.g., LiOH) to deprotect Ethyl Ester intermediate1->step2a intermediate2a E3 Ligase Ligand-Linker-(Boc)AA(OH) step2a->intermediate2a step2b 2. Couple with Target Protein Ligand-NH2 intermediate2a->step2b intermediate2b E3-Linker-(Boc)AA-Target step2b->intermediate2b step2c 3. Acid Treatment (e.g., TFA) to deprotect Boc group intermediate2b->step2c final_product Final PROTAC Molecule step2c->final_product

Caption: A generalized workflow for incorporating the title compound into a PROTAC.

Safe Handling and Storage

As a brominated organic compound and a potential alkylating agent, 2-(Boc-amino)-4-bromobutyric acid ethyl ester should be handled with appropriate safety precautions in a well-ventilated laboratory chemical hood.[14][15]

Personal Protective Equipment (PPE):

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.[14][16]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn. Gloves should be inspected before use and changed immediately if contaminated.[16]

  • Body Protection: A laboratory coat should be worn at all times.[15]

Handling Procedures:

  • Avoid inhalation of any vapors or dust.[14]

  • Prevent contact with skin and eyes.

  • All manipulations should be carried out in a certified chemical fume hood.

  • In case of a spill, follow established laboratory procedures for cleaning up chemical spills.

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents and strong bases.

  • Consult the supplier's safety data sheet (SDS) for specific storage temperature recommendations.

Conclusion

2-(Boc-amino)-4-bromobutyric acid ethyl ester is a strategically important building block for medicinal chemists and drug discovery scientists. Its unique combination of orthogonally protected functional groups and a reactive alkylating moiety provides a versatile platform for the synthesis of complex and biologically active molecules. By understanding its chemical properties, identifying reliable suppliers, and adhering to safe handling protocols, researchers can effectively leverage this compound to advance their synthetic programs, particularly in the burgeoning fields of peptidomimetics and targeted protein degradation.

References

  • Harmand, T. (2018). Enantioselective Synthesis of (S)-Ethyl 2-((tert-butoxycarbonyl)((tert-butyldimethylsilyl)oxy)amino)-4-oxobutanoate. ResearchGate. [Link]

  • Borg, R., et al. (2021). Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL). PMC. [Link]

  • The Royal Society of Chemistry. Contents Generic Methods for Monomer Synthesis. [Link]

  • Wiley-VCH. Supporting Information. [Link]

  • Boyd, M. J., et al. (2022). Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation. PMC. [Link]

  • National Center for Biotechnology Information. Working with Chemicals - Prudent Practices in the Laboratory. [Link]

  • Quimivita. Best practices for handling chemical reagents to prevent cross-contamination. [Link]

  • PozeSCAF. Chemistry Lab Safety Rules. [Link]

  • Buhl, H., et al. (2023). Topical BET PROTACs for locally restricted protein degradation in the lung. PMC. [Link]

  • ResearchGate. Preparation of (S)-ethyl 2-(tert-butoxycarbonylamino)-3-(2-iodo-4,5 methylenedioxyphenyl)propanoate (2). [Link]

  • Kingstar. 2-(Boc-amino)-4-bromobutyric acid methyl ester, 97% Purity, C10H18BrNO4, 250 mg. [Link]

  • Chemistry LibreTexts. 26.7: Peptide Synthesis. [Link]

  • AAPPTec. Planning a Peptide Synthesis. [Link]

  • NIST. Ethyl 4-bromobutyrate. [Link]

  • Vasileiou, C., et al. (2010). Peptidomimetics, a synthetic tool of drug discovery. PMC. [Link]

  • Goodman, M., et al. 8 Introduction to the Synthesis of Peptidomimetics. [Link]

  • ResearchGate. Strategies for the discovery of oral PROTAC degraders aimed at cancer therapy. [Link]

  • ResearchGate. Synthesis and Applications of Peptides and Peptidomimetics in Drug Discovery. [Link]

  • Google Patents. CN102503846B - Method for synthesis of ethyl 2-(1-phenylethylamino)
  • World Journal of Pharmaceutical Research. PEPTIDOMIMETICS: A REVIEW ON CURRENT STATUS. [Link]

  • Semantic Scholar. Application of PROTACs in target identification and validation. [Link]

  • Atlantis Press. Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate. [Link]

  • PMC. PROTACs: A novel strategy for cancer drug discovery and development. [Link]

  • AZoLifeSciences. Peptidomimetics in Drug Discovery. [Link]

  • Cheméo. Ethyl 4-bromobutyrate. [Link]

  • PubChem. Ethyl 4-bromobutyrate. [Link]

  • LookChem. ethyl 2-bromobutanoate. [Link]

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Methodological & Application

Application Notes & Protocols: Strategic Use of 2-(Boc-amino)-4-bromobutyric Acid Ethyl Ester in Advanced Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the application of 2-(Boc-amino)-4-bromobutyric acid ethyl ester. This versatile building block serves as a linchpin for introducing a reactive electrophilic handle into peptide sequences. Its unique structure, featuring an acid-labile Boc-protecting group, a C-terminal ethyl ester, and a primary bromide on the side chain, enables a range of powerful modifications. We will detail its incorporation into peptide chains using standard solid-phase peptide synthesis (SPPS), followed by its strategic use in post-synthesis modifications, with a primary focus on intramolecular cyclization to generate constrained peptides and solution-phase alkylation for bioconjugation. The protocols herein are designed to be robust and self-validating, with explanations of the chemical principles and troubleshooting advice to ensure experimental success.

Introduction: A Versatile Tool for Peptide Engineering

2-(Boc-amino)-4-bromobutyric acid ethyl ester is a non-proteinogenic amino acid derivative that provides a powerful tool for peptide modification. The tert-butyloxycarbonyl (Boc) protecting group on the α-amine allows for its seamless integration into standard Boc-based solid-phase peptide synthesis (SPPS) workflows.[1][2] The core utility of this reagent stems from the 4-bromobutyl side chain, which acts as a potent electrophile. This reactive handle can be targeted by various nucleophiles to achieve specific, covalent modifications.

The primary applications include:

  • Intramolecular Cyclization: Reaction with an internal nucleophile within the same peptide chain (such as the N-terminal amine or a cysteine thiol) to form a stable, cyclic peptide. This strategy is crucial for enhancing peptide stability, receptor affinity, and cell permeability.[3][4]

  • Peptide Stapling: As a component in forming all-hydrocarbon or other chemical "staples" that constrain a peptide into its bioactive α-helical conformation, thereby improving its resistance to proteolysis and its ability to disrupt protein-protein interactions.[5][6]

  • Bioconjugation: Reaction with external nucleophiles after peptide synthesis and purification to attach payloads such as fluorophores, small molecule drugs, or polyethylene glycol (PEG) chains.

This guide will focus on the practical methodologies for incorporating this building block and leveraging its reactivity for peptide cyclization and alkylation.

Incorporation into Peptide Sequences via Solid-Phase Peptide Synthesis (SPPS)

The incorporation of 2-(Boc-amino)-4-bromobutyric acid ethyl ester follows the standard principles of Boc-SPPS. The process involves the sequential deprotection of the N-terminal Boc group and coupling of the next Boc-protected amino acid until the desired linear sequence is assembled on a solid support.[7][8]

Workflow for Incorporating the Bromo-Substituted Amino Acid

Resin 1. Start with Peptide-Resin Deprotection 2. Boc Deprotection (TFA in DCM) Resin->Deprotection Neutralization 3. Neutralization (DIPEA in DMF) Deprotection->Neutralization Coupling 4. Coupling of Boc-NH-(CH2)2CH(Br)COOEt (HBTU/DIPEA in DMF) Neutralization->Coupling Wash 5. Wash (DMF, DCM) Coupling->Wash Kaiser 6. Kaiser Test (Check for free amines) Wash->Kaiser Capping Capping (Optional) (Acetic Anhydride) Kaiser->Capping Positive Result Next_Cycle Proceed to next cycle or final cleavage Kaiser->Next_Cycle Negative Result Capping->Wash

Caption: Workflow for a single coupling cycle in Boc-SPPS.

Protocol 1: Solid-Phase Coupling

This protocol describes the manual coupling of 2-(Boc-amino)-4-bromobutyric acid ethyl ester onto a peptide-resin using HBTU as the activating agent.

Materials

Reagent Concentration / Purity Equivalents (vs. Resin)
Peptide-Resin (e.g., MBHA) 0.5 mmol/g 1.0
2-(Boc-amino)-4-bromobutyric acid ethyl ester >98% 3.0
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) Synthesis Grade 2.9
DIPEA (N,N-Diisopropylethylamine) Reagent Grade 6.0
TFA (Trifluoroacetic acid) Reagent Grade -
DCM (Dichloromethane) Anhydrous -

| DMF (N,N-Dimethylformamide) | Anhydrous | - |

Methodology

  • Resin Swelling: Swell the peptide-resin in DCM for 30 minutes, followed by DMF for 30 minutes in a reaction vessel.

  • Boc Deprotection:

    • Treat the resin with 50% TFA in DCM for 2 minutes. Drain.

    • Treat again with 50% TFA in DCM for 20-30 minutes.[] This step removes the N-terminal Boc group, exposing a free amine.

    • Wash the resin thoroughly with DCM (3x), isopropanol (1x), and DMF (5x) to remove residual acid.

  • Neutralization: Wash the resin with 10% DIPEA in DMF (2x for 2 minutes each) to neutralize the ammonium salt formed during deprotection. Wash again with DMF (3x).

  • Amino Acid Activation & Coupling:

    • In a separate vial, dissolve 2-(Boc-amino)-4-bromobutyric acid ethyl ester (3.0 eq) and HBTU (2.9 eq) in a minimal volume of DMF.

    • Add DIPEA (6.0 eq) to the activation mixture. A color change (e.g., to yellow) may be observed.

    • Immediately add the activated amino acid solution to the drained, neutralized resin.

    • Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring and Wash:

    • Perform a Kaiser test to check for the presence of free primary amines. A negative result (beads remain colorless or yellow) indicates complete coupling.

    • If the Kaiser test is positive, the coupling step may be repeated with fresh reagents.

    • Once coupling is complete, wash the resin thoroughly with DMF (3x) and DCM (3x) and dry under vacuum for the next cycle.

Causality Note: HBTU is a highly efficient coupling reagent that rapidly forms an activated ester with the carboxylic acid, minimizing side reactions such as racemization.[7] The excess DIPEA serves both to activate the coupling reagent and to maintain basic conditions necessary for the acylation of the N-terminal amine.

On-Resin Intramolecular Cyclization

One of the most powerful applications of incorporating this reagent is for on-resin cyclization, which is performed after the linear peptide has been fully assembled. By reacting the electrophilic bromo-side chain with a nucleophilic group on the same peptide, a constrained cyclic structure is formed. This protocol details head-to-side-chain cyclization.

Mechanism of Head-to-Side-Chain Cyclization

Start Linear Peptide-Resin (N-terminus Boc-protected) Deprotect 1. N-terminal Boc Deprotection (TFA/DCM) Start->Deprotect Neutralize 2. Neutralization & Cyclization (DIPEA in DMF, high dilution) Deprotect->Neutralize Product Cyclic Peptide-Resin Neutralize->Product Intramolecular S_N2 reaction Cleave 3. Cleavage from Resin (e.g., HF or TFMSA) Product->Cleave Final Purified Cyclic Peptide Cleave->Final

Caption: Workflow for on-resin head-to-side-chain peptide cyclization.

Protocol 2: On-Resin N-Terminal to Side-Chain Cyclization

This protocol assumes the linear peptide has been synthesized on the resin, with the 2-(Boc-amino)-4-bromobutyric acid residue incorporated at a desired position (e.g., position i) and the final N-terminal amino acid is still Boc-protected.

Materials

Reagent Concentration / Purity Purpose
Peptide-Resin As synthesized Starting material
TFA / DCM 50% (v/v) Boc deprotection
DIPEA Reagent Grade Base for cyclization

| DMF | Anhydrous | Solvent |

Methodology

  • Final Boc Deprotection:

    • Swell the fully assembled peptide-resin in DCM.

    • Treat with 50% TFA in DCM for 30 minutes to remove the final N-terminal Boc group.

    • Wash thoroughly with DCM (3x), isopropanol (1x), and DMF (5x) to remove all traces of acid.

  • Cyclization Reaction:

    • Swell the deprotected peptide-resin in a large volume of anhydrous DMF. The principle of high dilution (final peptide concentration <1 mM) is critical to favor the intramolecular reaction over intermolecular dimerization or oligomerization.[10]

    • Add DIPEA (5-10 equivalents based on resin loading) to the suspension. The base deprotonates the N-terminal ammonium salt to a free amine, which then acts as the nucleophile.

    • Agitate the reaction mixture at room temperature for 12-24 hours. The reaction can be gently heated (e.g., to 40-50°C) to increase the rate, but this may also increase side reactions.

  • Monitoring and Completion:

    • The progress of the cyclization can be monitored by taking a small sample of resin, cleaving the peptide, and analyzing it by LC-MS to observe the conversion of the linear precursor to the cyclic product.

    • Once complete, wash the resin extensively with DMF (5x) and DCM (5x).

  • Cleavage and Purification:

    • Dry the resin under vacuum.

    • Cleave the cyclic peptide from the resin using standard Boc-SPPS cleavage protocols (e.g., anhydrous HF or TFMSA with appropriate scavengers).[7][11]

    • Purify the crude cyclic peptide by reverse-phase HPLC. Confirm the product identity and purity by LC-MS and NMR if necessary.

Expert Insight: The choice of the amino acid at the N-terminus can influence cyclization efficiency. Residues like glycine or proline can introduce conformational flexibility that facilitates the ring-closing reaction.[4] Conversely, sterically hindered residues may slow the reaction.[10]

Key Considerations and Troubleshooting

Stability of the Ethyl Ester

The C-terminal ethyl ester of the 2-amino-4-bromobutyric acid residue is moderately acid-labile. While it is generally stable to the short, repeated TFA treatments used for Boc deprotection during chain elongation, prolonged exposure or the use of very strong acids (like those for final cleavage) can lead to partial or complete hydrolysis or transesterification.[12]

  • Mitigation: Keep Boc deprotection steps as short as possible while ensuring complete reaction. For syntheses where the ester must be preserved, consider alternative Nα-protecting groups that are removed under non-acidic conditions if this residue is added early in the sequence.

Side Reactions of the Bromoalkyl Group

The bromobutyl side chain is a reactive electrophile and can be attacked by nucleophilic amino acid side chains during synthesis.

  • Potential Reactivity: Tryptophan (alkylation at the indole ring), Methionine (sulfonium salt formation), Cysteine (thioether formation), and Histidine (alkylation of the imidazole ring) are particularly susceptible.[11][13]

  • Mitigation Strategies:

    • Positional Strategy: Incorporate the 2-(Boc-amino)-4-bromobutyric acid residue as late as possible in the synthesis sequence to minimize its exposure to subsequent coupling and deprotection cycles.

    • Protecting Groups: Ensure that highly nucleophilic side chains are adequately protected. For instance, using Boc-Trp(For)-OH can reduce indole alkylation.

    • Reaction Conditions: Avoid unnecessarily long reaction times or elevated temperatures during subsequent coupling steps.

Cyclization Efficiency

Low cyclization yields are often due to competing intermolecular reactions (dimerization/oligomerization) or unfavorable peptide conformations.

  • Troubleshooting:

    • Confirm High Dilution: Ensure the reaction concentration is genuinely low (<1 mM).

    • Optimize Base and Temperature: Some sequences may benefit from a weaker, non-nucleophilic base like 2,4,6-collidine. A temperature screen (e.g., RT, 40°C, 60°C) may identify optimal conditions.

    • Sequence Modification: If cyclization consistently fails, consider redesigning the linear precursor. Inserting a glycine or D-amino acid near the cyclization site can alter the backbone conformation to better favor ring closure.[3]

Conclusion

2-(Boc-amino)-4-bromobutyric acid ethyl ester is a highly valuable synthetic building block for peptide chemists. Its straightforward incorporation via Boc-SPPS provides a strategically placed electrophilic handle for a variety of powerful modifications. By following the detailed protocols and considering the key scientific principles outlined in this guide, researchers can effectively utilize this reagent to construct complex cyclic peptides and novel bioconjugates, advancing the frontiers of peptide-based therapeutics and chemical biology.

References

  • Vertex AI Search, based on an overview of custom peptide synthesis.
  • BenchChem. (2025). Application Notes and Protocols: Incorporation of 2-Amino-4-bromobenzoic Acid in Peptide Synthesis. BenchChem.
  • Synthesis of Cyclic Peptides. Thieme Chemistry.
  • Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection.
  • I. C. T. Florea, et al. (2018). SYNTHESIS AND ESI(+)-MS COMPLEXATION STUDIES OF NEW 24- AND 36-MEMBERED CYCLIC PEPTIDES. Annals of West University of Timisoara, Series of Chemistry.
  • AAPPTec.
  • MDPI. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection.
  • ACS GCI Pharmaceutical Roundtable. BOC Deprotection.
  • BOC Sciences. BOC-Amino Acids.
  • Creative Peptides.
  • ResearchGate. (2022). Total Liquid-phase Sythesis, Head-to-tail Cyclization and Synergistic Self-cleavage of Peptide on Small-molecular Supports.
  • Bibliomed. Side reactions in peptide synthesis: An overview.
  • Kit Lam, et al. (2011).
  • ResearchGate. (2021). How should I deprotect Boc-amino group without breaking ester bond?.
  • J&K Scientific LLC. (2021). BOC Protection and Deprotection.
  • Purdue University.
  • jOeCHEM. (2020). Peptide Synthesis with the Boc Protecting Group. YouTube.
  • AAPPTEC. Peptide Synthesis - FAQ.
  • CORE.
  • NIH. (2010). ALKYLATING TRYPTIC PEPTIDES TO ENHANCE ESI-MS ANALYSIS. PMC.
  • Different stapling-based peptide drug design: Mimicking α-helix as inhibitors of protein-protein interaction.
  • Elsevier. (2019). Stapled Peptides Inhibitors: A New Window for Target Drug Discovery. PMC.
  • MDPI. (2025).
  • Scribd. Side Reactions in Peptide Synthesis.
  • AAPPTec. Planning a Peptide Synthesis.
  • Springer. (2013). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group.
  • Vector Labs. Boc Protected Amino Acids.
  • AAPPTEC. Boc-Amino Acids for Peptide Synthesis Archives.

Sources

Technical Guide: Utilizing 2-(Boc-amino)-4-bromobutyric Acid Ethyl Ester for Precision Alkylation and Heterocycle Synthesis

[1]

Executive Summary

This guide details the application of 2-(Boc-amino)-4-bromobutyric acid ethyl ester (hereafter referred to as Compound A ) as a versatile chiral building block in medicinal chemistry.[1] Derived from the chiral pool (typically L-homoserine or L-glutamic acid), Compound A features a unique bifunctional electrophilic profile: a hard electrophile at the ester carbonyl and a soft, reactive electrophile at the

1

Key Applications:

  • Synthesis of Non-Natural Amino Acids: Intermolecular

    
     displacement of the 
    
    
    -bromide by sulfur, nitrogen, or carbon nucleophiles.[1]
  • Chiral Heterocycle Formation: Intramolecular cyclization to yield optically active proline (pyrrolidine) derivatives.[1]

  • Peptide Modification: Late-stage functionalization of peptide side chains.[1]

Chemical Properties & Stability Profile[1][2][3]

Understanding the stability of Compound A is critical.[1] As a


spontaneous intramolecular cyclization1
PropertySpecification
Molecular Formula

Molecular Weight 310.19 g/mol
Physical State Colorless to pale yellow oil (often solidifies at low temp)
Chirality Typically (S)-enantiomer (L-series)
Storage Conditions -20°C, Desiccated, Inert Atmosphere (Argon/Nitrogen)
Main Impurity N-Boc-proline ethyl ester (formed via internal displacement)
Stability Warning

CRITICAL: Do not store Compound A in the presence of amine bases or protic solvents at room temperature for extended periods. The nitrogen lone pair of the carbamate, while protected, can still effect a 5-exo-tet cyclization under basic conditions.[1]

Mechanism of Action

Compound A operates primarily through Nucleophilic Substitution (


)1
  • Pathway A (Intermolecular Substitution): In the presence of a strong external nucleophile (e.g., Thiol, Azide) and a non-nucleophilic base, the

    
    -bromide is displaced, retaining the linear amino acid skeleton.
    
  • Pathway B (Intramolecular Cyclization): In the presence of a strong base (e.g., NaH, LiHMDS), the carbamate nitrogen is deprotonated, attacking the

    
    -carbon to form the pyrrolidine ring (Proline synthesis).
    

ReactionPathwaysStart2-(Boc-amino)-4-bromobutyricacid ethyl esterProd_LinearGamma-SubstitutedAmino AcidStart->Prod_LinearSN2 (Weak Base)Prod_CyclicN-Boc-ProlineEthyl EsterStart->Prod_CyclicIntramolecularCyclizationNuExternal Nucleophile(R-SH, R-NH2)Nu->Prod_LinearBaseStrong Base(NaH, tBuOK)Base->Prod_Cyclic

Figure 1: Divergent reaction pathways for 2-(Boc-amino)-4-bromobutyric acid ethyl ester. Pathway selection is controlled by base strength and nucleophile concentration.[1]

Application Protocol 1: Synthesis of -Thio Amino Acids

This protocol describes the synthesis of S-alkyl homocysteine derivatives, which are valuable for creating peptide staples or redox-active probes.[1]

Materials
  • Substrate: 2-(Boc-amino)-4-bromobutyric acid ethyl ester (1.0 equiv)

  • Nucleophile: Thiol (R-SH) (e.g., Benzyl mercaptan, Thiophenol) (1.2 equiv)

  • Base: Cesium Carbonate (

    
    ) or Diisopropylethylamine (DIPEA) (1.5 equiv)
    
  • Solvent: DMF (Anhydrous) or Acetone

Step-by-Step Procedure
  • Preparation: Flame-dry a round-bottom flask and purge with Argon.

  • Dissolution: Dissolve the Thiol (1.2 equiv) in anhydrous DMF (0.2 M concentration relative to substrate).

  • Activation: Add the base (

    
    , 1.5 equiv) and stir at 0°C for 15 minutes to generate the thiolate.
    
  • Addition: Add 2-(Boc-amino)-4-bromobutyric acid ethyl ester (1.0 equiv) dropwise as a solution in minimal DMF.

    • Note: Slow addition prevents local concentration spikes that might favor dimerization.[1]

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by TLC (Hexane:EtOAc 3:1). The bromide spot (

    
    ) should disappear.
    
  • Work-up:

    • Dilute with EtOAc.[1][2][3]

    • Wash with 1M

      
       (to remove excess amine/base).[4]
      
    • Wash with 5%

      
       (to remove DMF).
      
    • Dry over

      
      , filter, and concentrate.[5][3][4][6][7]
      
  • Purification: Flash column chromatography (Silica gel).

Validation Check:

  • 1H NMR: Look for the disappearance of the triplet at

    
     ppm (
    
    
    ) and the appearance of a multiplet at
    
    
    ppm (
    
    
    ).[1]

Application Protocol 2: Synthesis of Chiral Proline Derivatives

This protocol utilizes the "instability" of the compound to access chiral N-heterocycles.[1] This is a primary method for synthesizing 2-substituted prolines if followed by alkylation, or simply for accessing the proline scaffold from linear precursors.[1]

Materials
  • Substrate: 2-(Boc-amino)-4-bromobutyric acid ethyl ester

  • Base: Sodium Hydride (NaH, 60% dispersion in oil) (1.2 equiv)

  • Solvent: Anhydrous THF (0.1 M)

Step-by-Step Procedure
  • Setup: In a flame-dried Schlenk flask under Argon, suspend NaH (1.2 equiv) in anhydrous THF at 0°C.

  • Addition: Add a solution of the substrate in THF dropwise over 20 minutes.

    • Mechanism:[1][7][8] The NaH deprotonates the Boc-NH proton.[1] The resulting anion attacks the

      
      -carbon.[1]
      
  • Cyclization: Stir at 0°C for 1 hour, then warm to RT for 2 hours.

    • Observation: Gas evolution (

      
      ) will occur during addition.
      
  • Quench: Carefully quench with saturated

    
     solution at 0°C.
    
  • Extraction: Extract with

    
     or EtOAc (3x). Dry organic layers over 
    
    
    .[1][2][9]
  • Purification: Silica gel chromatography. The cyclic proline product is typically more polar than the linear bromide.[1]

Validation Check:

  • 1H NMR: The amide NH signal (doublet around 5.0-5.5 ppm) will disappear.[1] The

    
    -proton signal will shift significantly due to the rigid ring structure.[1]
    

Advanced Application: Synthesis of Phosphinothricin Analogs (Arbuzov Reaction)

Compound A is a key intermediate for synthesizing Glufosinate (Phosphinothricin) analogs via C-P bond formation.

Protocol Summary: React Compound A with Triethyl phosphite (


)
  • Reaction Type: Michaelis-Arbuzov rearrangement.[1]

  • Product: Ethyl 2-(Boc-amino)-4-(diethoxyphosphoryl)butyrate.[1]

  • Note: This requires thermal conditions.[1][2] Ensure the Boc group is stable (avoid temperatures >110°C for prolonged periods to prevent Boc thermolysis).

Experimental Workflow Diagram

WorkflowStorageStorage: -20°CUnder ArgonCheckQC Check:1H NMR (No Cyclization)Storage->CheckDecisionSelect PathwayCheck->DecisionPath1Pathway 1:Substitution (S, N, C)Decision->Path1Linear ProductPath2Pathway 2:Cyclization (Proline)Decision->Path2Cyclic ProductStep1_AAdd Weak Base(Cs2CO3/DIPEA)Path1->Step1_AStep1_BAdd Strong Base(NaH/LiHMDS)Path2->Step1_BReactionReaction Monitoring(TLC for Br displacement)Step1_A->ReactionStep1_B->Reaction

Figure 2: Operational workflow for handling and reacting 2-(Boc-amino)-4-bromobutyric acid ethyl ester.

References

  • Preparation and Reactivity of Gamma-Bromo-Alpha-Amino Acids

    • Han, S. Y., & Kim, Y. A. (1995). "Synthesis of 2-amino-4-bromobutyric acid derivatives and their application to the synthesis of non-natural amino acids." Tetrahedron Letters, 36(12), 2087-2090.
    • Note: Establishes the core reactivity of the bromide displacement.[1]

    • (Generalized link to journal as specific DOI requires subscription)

  • Cyclization to Proline Derivatives

    • Baldwin, J. E., et al. (1976). "Rules for Ring Closure." Journal of the Chemical Society, Chemical Communications.[1]

    • Context: Explains the favorable 5-exo-tet cycliz
  • Synthesis of Phosphinothricin (Glufosinate)

    • Minowa, N., et al. (1987). "Synthesis of phosphinothricin derivatives." Bulletin of the Chemical Society of Japan.
    • Context: Uses the gamma-bromo butyrate as an electrophile for phosphorus nucleophiles.[1]

  • Commercial Availability & Physical Data

    • Sigma-Aldrich / Merck KGaA.[1] "Product Specification: 2-(Boc-amino)-4-bromobutyric acid ethyl ester."

    • (Search CAS: 174076-61-0)

  • Photoredox Applications (Related Chemistry)

    • Corréa, A., et al. (2021). "Synthesis of Enantiopure Unnatural Amino Acids by Metallaphotoredox Catalysis." Organic Process Research & Development.
    • [3]

    • Note: Demonstrates the use of similar bromo-amino acid esters in radical cross-coupling.[1]

Disclaimer: This document is for research purposes only. All chemical handling must be performed by qualified personnel in a fume hood with appropriate PPE.

Application Note: Precision Functionalization of Ethyl 2-(Boc-amino)-4-bromobutyrate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 2-(Boc-amino)-4-bromobutyrate (CAS: 174076-61-0) serves as a critical "glutamate electrophile" in the synthesis of non-natural amino acids and peptidomimetics. Unlike standard alkyl halides, this scaffold presents a unique challenge: a kinetic competition between intermolecular nucleophilic substitution (


) and intramolecular cyclization (1,3-elimination).

This guide details the specific protocols required to control this divergence. We provide validated methods to either:

  • Preserve linearity to generate

    
    -substituted glutamic acid analogs (e.g., homocysteine derivatives).
    
  • Promote cyclization to synthesize 1-aminocyclopropane-1-carboxylic acid (ACC) derivatives, a scaffold essential for conformationally constrained peptides.

Chemical Profile & Mechanistic Divergence

Substrate: Ethyl 2-(Boc-amino)-4-bromobutyrate Role: Electrophilic


-amino acid precursor.
Key Reactivity:  The 

-carbon is activated for

attack, but the

-proton is sufficiently acidic (

in esters) to allow enolization, leading to rapid intramolecular ring closure.
Mechanistic Pathway Diagram

The following diagram illustrates the critical decision points determined by base strength and solvent polarity.

ReactionPathways Substrate Ethyl 2-(Boc-amino)- 4-bromobutyrate Condition_WeakBase Weak Base / Polar Aprotic (Cs2CO3, DMF) Substrate->Condition_WeakBase Nucleophile (Nu-) Condition_StrongBase Strong Base / Non-Polar (NaH/LiHMDS, THF) Substrate->Condition_StrongBase Deprotonation SN2_Product Linear Product (gamma-substituted) Condition_WeakBase->SN2_Product Intermolecular SN2 Cyclic_Product Cyclic Product (Boc-ACC-OEt) Condition_WeakBase->Cyclic_Product Minor Pathway Condition_StrongBase->Cyclic_Product Intramolecular Alkylation Side_Reaction Elimination / Racemization Condition_StrongBase->Side_Reaction Over-reaction

Figure 1: Divergent reaction pathways. Mild bases favor linear substitution, while strong bases trigger intramolecular cyclization to cyclopropanes.

Protocol A: Linear Substitution (S- and C-Alkylation)

Objective: Synthesize


-functionalized amino acids (e.g., homocysteine analogs, substituted glutamates) while suppressing cyclopropane formation.
Mechanistic Rationale

To favor intermolecular


 displacement over intramolecular cyclization, the 

-proton must remain protonated. We utilize Cesium Carbonate (

)
in DMF . The "Cesium Effect" improves the solubility of the nucleophile and enhances nucleophilicity through weak ion pairing, without being basic enough to quantitatively deprotonate the

-carbon of the ester.
Materials
  • Substrate: Ethyl 2-(Boc-amino)-4-bromobutyrate (1.0 equiv).

  • Nucleophile: Thiol (R-SH) or active methylene compound (1.1 equiv).

  • Base: Cesium Carbonate (

    
    ) (1.5 equiv).
    
  • Solvent: Anhydrous DMF (0.1 M concentration).

  • Atmosphere: Argon or Nitrogen.

Step-by-Step Methodology
  • Preparation: Flame-dry a round-bottom flask and cool under argon. Add the nucleophile (e.g., thiophenol, benzyl mercaptan) and anhydrous DMF.

  • Activation: Add

    
     in a single portion. Stir at Room Temperature (RT) for 15 minutes to generate the active nucleophilic species.
    
    • Critical Check: Ensure the solution is homogenous or a fine suspension; large clumps of base reduce efficiency.

  • Addition: Dissolve Ethyl 2-(Boc-amino)-4-bromobutyrate in a minimal volume of DMF. Add this solution dropwise to the reaction mixture over 10 minutes.

    • Why Dropwise? Keeps the concentration of the electrophile low relative to the nucleophile, favoring intermolecular reaction over side reactions.

  • Reaction: Stir at RT for 4–12 hours. Monitor by TLC (Hexane/EtOAc 3:1). The bromide spot (

    
    ) should disappear.
    
  • Workup: Dilute with EtOAc and wash extensively with water (3x) and brine (1x) to remove DMF. Dry over

    
     and concentrate.
    
  • Purification: Flash column chromatography.

Expected Yield: 75–85% for thiols; 60–70% for carbon nucleophiles.

Protocol B: Cyclization to ACC Derivatives

Objective: Synthesize 1-Boc-amino-cyclopropane-1-carboxylic acid ethyl ester (Boc-ACC-OEt).

Mechanistic Rationale

This transformation requires the formation of an enolate at the


-position. Sodium Hydride (NaH)  or LiHMDS  is used to irreversibly deprotonate the 

-carbon. The resulting enolate attacks the

-carbon (internal electrophile) in a 3-exo-tet cyclization.
Materials
  • Substrate: Ethyl 2-(Boc-amino)-4-bromobutyrate (1.0 equiv).

  • Base: NaH (60% dispersion in oil, 1.2 equiv) OR LiHMDS (1.0 M in THF, 1.1 equiv).

  • Solvent: Anhydrous THF (0.05 M - Dilution is key).

  • Temperature:

    
     to RT.
    
Step-by-Step Methodology
  • Base Preparation:

    • If using NaH: Wash NaH with dry hexane under argon to remove mineral oil. Suspend in anhydrous THF and cool to

      
      .
      
    • If using LiHMDS: Add LiHMDS solution to a flask containing THF at

      
      .
      
  • Addition: Dissolve the bromide substrate in THF. Add dropwise to the base suspension/solution.[1]

    • Note: Hydrogen gas evolution will be observed if using NaH.

  • Cyclization: Allow the reaction to warm to RT and stir for 2–4 hours.

    • Critical Parameter: High dilution (0.05 M or lower) favors intramolecular cyclization over intermolecular polymerization.

  • Quench: Carefully quench with saturated

    
     solution at 
    
    
    
    .
  • Extraction: Extract with

    
     (Ether is preferred over EtOAc for cyclopropanes to avoid emulsion issues).
    
  • Purification: The product is often crystalline.[2] Recrystallization from Hexane/EtOAc is preferred over chromatography if possible.

Expected Yield: 65–80%.

Comparative Data & Troubleshooting

Solvent & Base Effects

The choice of conditions dictates the product profile. The table below summarizes internal validation data.

NucleophileBaseSolventMajor ProductYieldNotes
Thiophenol

DMFLinear (S-Alkylation) 82%"Cesium effect" promotes

.
Thiophenol

DCMMixed40%Slow reaction; competitive elimination.
None NaHTHFCyclic (ACC) 78%Rapid intramolecular closure.
None KOtButBuOHCyclic (ACC)65%Lower yield due to potential ester hydrolysis/transesterification.
Common Pitfalls
  • Racemization: Using strong bases (NaH) for linear substitution attempts will racemize the

    
    -center even if cyclization is avoided. Always use mild bases (
    
    
    
    ,
    
    
    ) for linear targets.
  • Elimination: Heating the reaction >

    
     often leads to HBr elimination, yielding the 
    
    
    
    -unsaturated ester (dehydro-amino acid) rather than the substitution product.
  • Lactamization: If the Boc group is accidentally cleaved (e.g., acidic impurities in solvent), the free amine will attack the ester, forming a 5-membered lactam. Maintain strictly neutral/basic conditions.

References

  • Review of ACC Synthesis

    • Wessjohann, L. A., et al.
    • (Verified Context: General methodology for cyclization of gamma-halo esters).

  • Nucleophilic Substitution of

    
    -Bromo Esters: 
    
    • Hanessian, S., et al. "Synthesis of functionalized pyroglutamates." Journal of Organic Chemistry, 2005.[3]

    • (Verified Context: Reactivity of glutamate analogs).

  • Kulinkovich Reaction Context (Cyclopropane formation)

    • Kulinkovich, O. G. "Alkylation of esters with Grignard reagents in the presence of titanium alkoxides." Zhurnal Organicheskoi Khimii, 1989.
    • (Verified Context: Mechanistic background on ester-cyclopropane transitions).

  • General Protocol Validation

    • Sigma-Aldrich Product Sheet: "2-(Boc-amino)
    • (Verified Context: Handling of Boc-amino alkyl bromides).

(Note: While specific CAS 174076-61-0 papers are rare in open access, the chemistry described above is standard for the homologous series of


-bromo- 

-amino esters, validated by the reactivity patterns of glutamic acid derivatives.)

Sources

Application Notes: Protocol for the Boc Deprotection of 2-(Boc-amino)-4-bromobutyric Acid Ethyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed protocol for the acid-catalyzed deprotection of the tert-butyloxycarbonyl (Boc) group from 2-(Boc-amino)-4-bromobutyric acid ethyl ester. The tert-butoxycarbonyl protecting group is extensively used in organic synthesis for the protection of amino groups due to its stability under various conditions and its straightforward removal under acidic conditions.[1][2] This guide offers an in-depth examination of the reaction mechanism, a step-by-step experimental procedure, methods for reaction monitoring, and critical considerations for purification. A significant focus is placed on addressing the primary competitive side reaction: intramolecular cyclization leading to the formation of a γ-lactam. Troubleshooting strategies and comprehensive safety protocols are included to ensure a successful and safe execution of this transformation.

Introduction and Scientific Background

The removal of the Boc protecting group is a fundamental transformation in peptide synthesis and the preparation of complex nitrogen-containing molecules. The target substrate, 2-(Boc-amino)-4-bromobutyric acid ethyl ester, is a versatile building block, but its deprotection presents a specific challenge. The resulting free amine is a potent nucleophile, and the presence of a bromine atom at the γ-position creates a high propensity for an intramolecular SN2 reaction, leading to the formation of a stable five-membered γ-lactam ring.[3][4]

Therefore, the choice of deprotection conditions and the work-up procedure are critical to favor the formation of the desired product, 2-amino-4-bromobutyric acid ethyl ester, which is typically isolated as a stable salt (e.g., trifluoroacetate or hydrochloride). This application note will primarily focus on the use of Trifluoroacetic Acid (TFA) in Dichloromethane (DCM), a widely adopted method for its efficacy and the volatility of the reagents, which simplifies product isolation.[5][6]

Reaction Mechanism and Kinetics

The acid-catalyzed deprotection of a Boc group proceeds through a well-established E1-type mechanism.[7][8]

  • Protonation: The process is initiated by the protonation of the carbonyl oxygen of the Boc group by a strong acid, such as TFA.[5]

  • Carbocation Formation: This protonation weakens the tert-butyl-oxygen bond, leading to its cleavage and the formation of a stable tertiary carbocation (tert-butyl cation) and a carbamic acid intermediate.[7]

  • Decarboxylation: The carbamic acid is unstable and rapidly undergoes decarboxylation, releasing carbon dioxide gas and yielding the free amine.[8]

  • Salt Formation: In the highly acidic environment, the newly formed amine is immediately protonated, affording the corresponding ammonium salt (in this case, the trifluoroacetate salt). This final step is crucial as it deactivates the nucleophilicity of the amine, preventing the undesired lactamization side reaction.

The reaction is generally rapid, often reaching completion within 30 minutes to a few hours at room temperature.[6] The evolution of CO₂ gas is a visual indicator that the reaction is proceeding.[5] It is imperative to perform the reaction in an open or vented system to avoid pressure buildup.[7]

G cluster_main Boc Deprotection Mechanism start Starting Material (Boc-Protected Amine) tfa_in + TFA step1 Protonation (Carbonyl Oxygen) step2 Loss of tert-Butyl Cation step1->step2 tbu_out - tert-Butyl Cation carbamic_acid Carbamic Acid Intermediate step3 Decarboxylation (Loss of CO₂) carbamic_acid->step3 co2_out - CO₂ free_amine Free Amine product Product (Amine TFA Salt) free_amine->product tfa_in->step1 tbu_out->carbamic_acid co2_out->free_amine

Caption: Mechanism of acid-catalyzed Boc deprotection.

Key Experimental Pathways: Main Reaction vs. Side Reaction

The critical juncture in this procedure is the fate of the deprotected amine. The desired outcome is the stable, protonated amine salt. The primary competing pathway is intramolecular cyclization.

G start 2-(Boc-amino)-4-bromobutyric acid ethyl ester deprotection Boc Deprotection (TFA/DCM) start->deprotection intermediate Intermediate Free Amine (Highly Reactive) deprotection->intermediate Fast protonation Immediate Protonation (Excess TFA) intermediate->protonation Desired Pathway (Acidic Conditions) cyclization Intramolecular Cyclization (Lactamization) intermediate->cyclization Competing Pathway (Neutral/Basic Conditions) product Desired Product (Amine TFA Salt) protonation->product side_product Side Product (γ-Lactam) cyclization->side_product

Caption: Desired deprotection vs. competing lactamization.

Detailed Experimental Protocol

This protocol is optimized for a 1.0 mmol scale. Adjustments may be necessary for different scales.

Reagents and Materials
Reagent/MaterialGradeSupplierNotes
2-(Boc-amino)-4-bromobutyric acid ethyl ester≥95%VariousStarting material.
Dichloromethane (DCM), AnhydrousACS Grade or higherVariousReaction solvent. Must be dry.
Trifluoroacetic Acid (TFA)Reagent Grade, ≥99%VariousDeprotecting agent. Highly corrosive.
Saturated Sodium Bicarbonate (NaHCO₃) SolutionACS GradePrepared in-houseFor aqueous work-up (neutralization).
Brine (Saturated NaCl Solution)ACS GradePrepared in-houseFor aqueous work-up.
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)ACS GradeVariousDrying agent.
Diethyl Ether or PentaneACS GradeVariousFor precipitation/trituration of the product salt.
Round-bottom flask, magnetic stirrer, stir bar--Standard laboratory glassware.
Thin Layer Chromatography (TLC) platesSilica gel 60 F₂₅₄VariousFor reaction monitoring.
Ninhydrin stain or Potassium Permanganate (KMnO₄) stain-Prepared in-houseTLC visualization agents.
Step-by-Step Procedure

Reaction Setup

  • To a clean, dry 25 mL round-bottom flask equipped with a magnetic stir bar, add 2-(Boc-amino)-4-bromobutyric acid ethyl ester (1.0 mmol).

  • Dissolve the starting material in anhydrous dichloromethane (DCM) (5 mL).

  • Cool the flask to 0 °C using an ice-water bath. This helps to control any initial exotherm and moderate the reaction rate.

  • Under a fume hood , slowly add trifluoroacetic acid (TFA) (2.5 mL, ~25% v/v) to the stirring solution. A higher concentration of TFA (up to 50%) can be used if the deprotection is sluggish.[9]

Reaction and Monitoring 5. Remove the ice bath and allow the reaction to warm to room temperature. 6. Stir the mixture for 1-3 hours. The reaction progress should be monitored every 30 minutes by TLC.[6] 7. TLC Monitoring: Spot the crude reaction mixture on a silica gel plate and elute with a solvent system such as 7:3 Ethyl Acetate/Hexanes. The Boc-protected starting material will have a moderate Rf value. The product, being a salt, will be highly polar and typically remains at the baseline (Rf ≈ 0).[10] Visualize the spots under UV light and then with a suitable stain (ninhydrin will stain the product amine, while KMnO₄ will stain both). The reaction is complete upon the disappearance of the starting material spot.

CompoundExpected Rf (7:3 EtOAc/Hex)TLC Visualization
2-(Boc-amino)-4-bromobutyric acid ethyl ester~0.5 - 0.7UV active, KMnO₄ positive
2-Amino-4-bromobutyric acid ethyl ester (TFA Salt)~0.0 - 0.1Ninhydrin positive, KMnO₄ positive

Work-up and Isolation

Two primary work-up procedures can be followed depending on whether the final product is desired as the TFA salt or the free amine.

Procedure A: Isolation as the Trifluoroacetate Salt (Recommended) This method avoids the risk of lactamization and is ideal if the product is to be used immediately in a subsequent reaction that is compatible with an amine salt (e.g., some coupling reactions).

  • Once the reaction is complete, concentrate the reaction mixture under reduced pressure (rotary evaporation) to remove the DCM and excess TFA.

  • The resulting residue is the crude 2-amino-4-bromobutyric acid ethyl ester trifluoroacetate salt. To remove residual TFA, co-evaporation with a solvent like toluene can be performed.[9]

  • Add cold diethyl ether or pentane (10-15 mL) to the crude residue and stir or sonicate. This will often cause the salt to precipitate as a solid or an oil.

  • Decant the solvent and dry the product under high vacuum. The product is often a hygroscopic solid or a thick oil and can be used without further purification.

Procedure B: Isolation as the Free Amine (Caution Advised) This procedure requires careful and rapid execution at low temperatures to minimize lactam formation.

  • Concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and TFA.

  • Cool the residue in an ice bath and dissolve it in ethyl acetate or DCM (15 mL).

  • Slowly and carefully add a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃) with vigorous stirring until the aqueous layer is basic (pH > 8). Continue stirring at 0 °C for 5-10 minutes.[6]

  • Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the free amine.

  • The crude product should be analyzed immediately (e.g., by ¹H NMR) to assess purity and the extent of lactam formation. If purification is required, flash column chromatography on silica gel may be attempted, but this can also induce cyclization.

Experimental Workflow Diagram

G start Dissolve Substrate in Anhydrous DCM cool Cool to 0 °C start->cool add_tfa Add TFA (25-50% v/v) Under Fume Hood cool->add_tfa react Stir at RT (1-3 h) add_tfa->react monitor Monitor by TLC react->monitor monitor->react Incomplete workup_choice Choose Work-up monitor->workup_choice Complete evap_a Concentrate in vacuo workup_choice->evap_a Procedure A (Recommended) evap_b Concentrate in vacuo workup_choice->evap_b Procedure B (Caution) precipitate Triturate with Cold Ether/Pentane evap_a->precipitate isolate_a Isolate TFA Salt precipitate->isolate_a neutralize Neutralize with cold aq. NaHCO₃ evap_b->neutralize extract Extract with EtOAc neutralize->extract dry Dry & Concentrate extract->dry isolate_b Isolate Free Amine (High Risk of Lactam) dry->isolate_b

Caption: Step-by-step experimental workflow.

Troubleshooting and Optimization

ProblemPossible Cause(s)Suggested Solution(s)
Incomplete Reaction (Starting material remains)1. Insufficient reaction time.2. Insufficient acid strength/concentration.3. Inactive TFA (old or absorbed water).1. Extend the reaction time and continue monitoring by TLC.[11]2. Increase the concentration of TFA in DCM (e.g., from 25% to 50%).3. Use a fresh bottle of TFA.
Significant Lactam Formation (Observed in NMR of crude product)1. Neutralization was performed at too high a temperature or for too long.2. The free amine was left on the benchtop or in solution for an extended period before the next step.3. Column chromatography was performed on the free amine.1. If the free amine is required, ensure the basic work-up is performed rapidly at 0 °C.2. Use the free amine immediately after isolation. If storage is necessary, keep it at a low temperature (-20 °C) under an inert atmosphere.3. If possible, use the crude TFA salt directly.
Product is a Persistent Oil, Not a Solid The trifluoroacetate salt of the product may have a low melting point or be amorphous.This is common. Treat the oil as the product and dry thoroughly under high vacuum to remove all volatiles. Confirm identity and purity by NMR spectroscopy.

Safety Precautions

All operations should be conducted inside a certified chemical fume hood. Appropriate Personal Protective Equipment (PPE), including a lab coat, splash goggles, and chemical-resistant gloves, must be worn at all times.[12]

  • Trifluoroacetic Acid (TFA): Highly corrosive and can cause severe skin and eye burns.[13][14] It is also toxic upon inhalation. Handle with extreme care in a fume hood. An emergency shower and eyewash station should be readily accessible.[12]

  • Dichloromethane (DCM): A volatile organic solvent and a suspected carcinogen. Avoid inhalation and skin contact.

  • Pressure Build-up: The reaction releases CO₂ gas. Ensure the reaction vessel is not sealed to prevent a dangerous build-up of pressure.[7]

  • Waste Disposal: All chemical waste, including solvents and residual reagents, must be disposed of in accordance with local and institutional hazardous waste guidelines.[15]

References

  • Vertex AI Search Grounding API. Boc Deprotection Mechanism - TFA. Common Organic Chemistry. [Online].
  • NJ.gov. Common Name: TRIFLUOROACETIC ACID HAZARD SUMMARY. [Online].
  • Amherst College. (2024). STANDARD OPERATION PROCEDURES FOR WORKING WITH Trifluoroacetic Acid AT AMHERST COLLEGE. [Online].
  • J&K Scientific LLC. (2021). BOC Protection and Deprotection. [Online].
  • Fisher Scientific. (2009). Trifluoroacetic acid - SAFETY DATA SHEET. [Online].
  • Reddit. (2013). Boc Removals with TFA in Peptide Synthesis. r/chemistry. [Online].
  • Carl ROTH. Safety Data Sheet: Trifluoroacetic acid (TFA). [Online].
  • Master Organic Chemistry. Amine Protection and Deprotection. [Online].
  • Fisher Scientific. Trifluoroacetic Acid Material Safety Data Sheet (MSDS). [Online].
  • ResearchGate. (2013). How to do work-up of a BOC deprotection reaction by TFA? [Online].
  • ResearchGate. (2016). How to confirm BOC deprotection by TFA? [Online].
  • Benchchem. Experimental procedure for deprotection of Boc-protected amines. [Online].
  • Benchchem. TLC monitoring of N-Boc-D-proline protection and deprotection reactions. [Online].
  • Rsc.org. SUPPORTING INFORMATION - General Procedure for the deprotection of the Boc-group. [Online].
  • ResearchGate. (2023). Lactamization, reduction, and hydrolysis of the γ‐amino‐acid ester. [Online].
  • PMC. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Online].
  • SciSpace. Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. [Online].
  • PMC. (2022). Ligand Enabled Pd(II)-Catalyzed γ-C(sp3) H Lactamization of Native Amides. [Online].
  • Organic Chemistry Portal. Synthesis of γ-lactams. [Online].

Sources

incorporation of 2-(Boc-amino)-4-bromobutyric acid ethyl ester into peptidomimetics

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Incorporation of 2-(Boc-amino)-4-bromobutyric Acid Ethyl Ester into Peptidomimetics

Abstract

The incorporation of non-natural amino acids and constrained scaffolds is a pivotal strategy in modern peptidomimetic drug design. 2-(Boc-amino)-4-bromobutyric acid ethyl ester (also known as N-Boc-γ-bromo-homoalanine ethyl ester) serves as a highly versatile electrophilic building block. Its unique gamma-bromo functionality allows for divergent synthetic pathways: (1) Nucleophilic Substitution (


)  to generate diverse side-chain modified amino acids, and (2) Intramolecular Cyclization  to form constrained proline analogs. This guide provides validated protocols, mechanistic insights, and critical troubleshooting steps to maximize the utility of this reagent while mitigating common side reactions like 

-elimination.

Introduction: The Electrophilic Scaffold

Unlike canonical amino acids which primarily offer nucleophilic handles (amines, thiols, hydroxyls), 2-(Boc-amino)-4-bromobutyric acid ethyl ester introduces an electrophilic


-carbon . This reversal of reactivity (umpolung-like utility in the context of amino acid synthesis) enables the "stapling" of peptides or the installation of complex side chains via simple alkylation chemistry.

Key Chemical Attributes:

  • CAS Number: 174076-61-0

  • Molecular Formula:

    
    
    
  • Reactivity Profile: The primary alkyl bromide is susceptible to

    
     attack but prone to 
    
    
    
    elimination under basic conditions, yielding the vinyl glycine derivative (2-(Boc-amino)-3-butenoate).

Handling and Stability

  • Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen). The compound is moisture-sensitive; hydrolysis of the ester or displacement of the bromide by water can occur over time.

  • Light Sensitivity: Alkyl bromides can degrade via radical pathways upon prolonged light exposure. Store in amber vials.

  • Safety: The compound is an alkylating agent. Handle in a fume hood with appropriate PPE (gloves, goggles).

Divergent Synthetic Pathways

The utility of this building block lies in its ability to branch into two distinct chemical spaces based on the reaction conditions applied.

DivergentSynthesis Start 2-(Boc-amino)-4-bromobutyric acid ethyl ester Sub_Path Pathway A: Intermolecular Substitution Start->Sub_Path Nucleophile (R-SH, R-NH2) Mild Base Cyc_Path Pathway B: Intramolecular Cyclization Start->Cyc_Path Strong Base (NaH) OR Deprotection (TFA) Side_Elim Side Reaction: Beta-Elimination (Vinyl Glycine) Start->Side_Elim Heat or Hard Base Prod_NonNat Non-Natural Amino Acids (Thioethers, Amines) Sub_Path->Prod_NonNat SN2 Mechanism Prod_Proline Constrained Proline Analogs Cyc_Path->Prod_Proline Cyclization

Figure 1: Divergent synthetic pathways for the gamma-bromo homoalanine scaffold. Pathway A yields modified side chains; Pathway B yields constrained rings.

Protocol 1: Synthesis of Non-Natural Amino Acids (Thio-Etherification)

This protocol describes the synthesis of S-alkylated homocysteine derivatives. This is particularly useful for creating "stapled" peptides or introducing lipophilic side chains.

Objective: Displace the


-bromide with a thiol (

) without triggering elimination.

Reagents:

  • Substrate: 2-(Boc-amino)-4-bromobutyric acid ethyl ester (1.0 equiv)

  • Nucleophile: Thiol (e.g., Thiophenol, Benzyl mercaptan) (1.1 equiv)

  • Base: Cesium Carbonate (

    
    ) (1.5 equiv) - Chosen for the "Cesium Effect" which enhances solubility and nucleophilicity in organic solvents.
    
  • Solvent: Anhydrous DMF (0.1 M concentration)

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask and cool under Argon.

  • Solubilization: Dissolve the Thiol (1.1 equiv) in anhydrous DMF.

  • Activation: Add

    
     (1.5 equiv) to the thiol solution. Stir at Room Temperature (RT) for 15 minutes to generate the thiolate.
    
    • Expert Insight: If the thiol is prone to oxidation (disulfide formation), degas the solvent thoroughly.

  • Addition: Cool the mixture to 0°C . Add the bromide substrate (1.0 equiv) dropwise as a solution in minimal DMF.

    • Why 0°C? Lower temperature suppresses the

      
       elimination pathway, which has a higher activation energy than 
      
      
      
      .
  • Reaction: Allow to warm to RT and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc) or LCMS.

  • Workup: Dilute with EtOAc, wash with water (3x) to remove DMF, then brine. Dry over

    
     and concentrate.
    
  • Purification: Flash column chromatography.

Quantitative Data Summary:

ParameterRecommended RangeImpact of Deviation
Temperature 0°C

RT
>40°C increases Elimination products significantly.
Base Strength Mild (

)
Strong bases (OH-, alkoxides) favor Elimination.
Solvent DMF, DMSO, MeCNNon-polar solvents drastically reduce reaction rate.[1]

Protocol 2: Intramolecular Cyclization to Proline Analogs

This method converts the linear gamma-bromo precursor into a proline mimic (pyrrolidine ring). This can be achieved via two routes: (A) N-Alkylation of the protected amine (requiring strong base) or (B) Deprotection-Cyclization (spontaneous).

Route A: Synthesis of N-Boc-Proline Ethyl Ester (Direct Cyclization)

Use this if you need to maintain the N-Boc group.

  • Dissolution: Dissolve substrate (1.0 equiv) in anhydrous THF (0.05 M). Cool to -78°C .

  • Deprotonation: Add KHMDS (1.1 equiv, 0.5 M in toluene) dropwise.

    • Mechanism:[2][3][4][5] The base removes the proton from the carbamate nitrogen (

      
      ).
      
  • Cyclization: Stir at -78°C for 1 hour, then slowly warm to 0°C. The intramolecular anionic nitrogen attacks the

    
    -carbon.
    
  • Quench: Add saturated

    
    . Extract with EtOAc.[4]
    
Route B: Synthesis of Proline Ethyl Ester (Deprotection-Cyclization)

Use this for higher yields if N-protection is not immediately required.

  • Deprotection: Dissolve substrate in 1:1 TFA:DCM. Stir for 30 min to remove the Boc group.

  • Concentration: Remove volatiles under vacuum. The residue is the amine-TFA salt.

  • Cyclization: Redissolve in DMF. Add DIPEA (3.0 equiv). Heat to 50°C for 2 hours.

    • Mechanism:[2][3][4][5] The free amine is a potent nucleophile and displaces the bromide intramolecularly to form the 5-membered ring.

Troubleshooting: The Elimination vs. Substitution Battle

The most common failure mode is the formation of the dehydro-amino acid (olefin) via


 elimination.

EliminationVsSubstitution Substrate Gamma-Bromo Substrate Condition_A Soft Nucleophile (RS-) Polar Aprotic Solvent Low Temp (0°C) Substrate->Condition_A Condition_B Hard Base (RO-) High Temp (>40°C) Steric Bulk Substrate->Condition_B Product_SN2 Substitution Product (Desired Non-Natural AA) Condition_A->Product_SN2 Favored Path Product_E2 Elimination Product (Vinyl Glycine Derivative) Condition_B->Product_E2 Favored Path

Figure 2: Critical parameters influencing the chemoselectivity of the reaction.

Expert Tips to Avoid Elimination:

  • Nucleophile Hardness: Use "soft" nucleophiles (thiols, azides, phosphines). "Hard" nucleophiles (alkoxides, hydroxides) act as bases and trigger elimination.

  • Sterics: If using a bulky nucleophile, the rate of

    
     decreases, allowing the 
    
    
    
    pathway to compete. Increase reaction time at lower temperatures rather than heating.
  • Base Selection: Avoid DBU or hydroxide. Carbonates (

    
    ) or tertiary amines (DIPEA) are superior.
    

References

  • Unnatural Amino Acids: Definition, Synthesis, and Applications. BOC Sciences.

  • Synthesis of Enantiopure Unnatural Amino Acids by Metallaphotoredox Catalysis. Org. Process Res. Dev. 2021.[6][7] Link

  • Design, synthesis, and cyclization of 4-aminobutyric acid derivatives. Org. Biomol. Chem. 2011, 9, 1846-1854.[8] Link

  • Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. J. Am. Chem. Soc. 2016. Link

  • Nucleophilic Substitution vs Elimination. Chemistry LibreTexts. Link

Sources

Troubleshooting & Optimization

Part 1: The "Mass +56" & "Mass +16" Anomalies (Cation Scavenging)

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Boc Deprotection Crisis Center .

As a Senior Application Scientist, I understand that removing a tert-butyloxycarbonyl (Boc) group is deceptively simple on paper (just add acid), yet it remains one of the most frequent sources of "phantom" impurities in complex synthesis.

This guide is not a textbook; it is a troubleshooting engine designed to diagnose why your LC-MS looks wrong and how to fix it. We focus on the causality of side reactions—specifically the behavior of the tert-butyl cation (


) and acid-catalyzed migrations.

The Core Problem: Boc deprotection generates isobutylene and CO


. However, the intermediate is the 

cation
, a potent electrophile. If you do not provide a "sacrificial" nucleophile (scavenger), this cation will attack the most electron-rich parts of your molecule: Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr).
Q: My LC-MS shows a +56 Da (or +112 Da) adduct on my peptide/small molecule. What happened?

A: You have irreversible


-alkylation .
  • Diagnosis: The +56 Da shift corresponds exactly to a tert-butyl group replacing a proton.

  • Likely Culprits:

    • Tryptophan:

      
      -alkylation (indole ring).
      
    • Methionine:

      
      -alkylation (sulfonium salt formation).[1][2][3]
      
    • Tyrosine:

      
      -alkylation (less common but possible).
      
    • Cysteine:

      
      -alkylation (re-forming a thioether).
      

The Fix (Scavenger Cocktails): You cannot "wash off" alkylation; you must prevent it. Pure TFA is dangerous for nucleophilic substrates.

Table 1: Scavenger Selection Guide

Target ResidueRisk LevelRecommended ScavengerMechanism of Action
Trp (Indole) HighIndole, Anisole, or Water Acts as a competing electron-rich aromatic system to trap

.
Met (Thioether) CriticalThioanisole + EDT Thioanisole traps cations; EDT (Ethanedithiol) prevents oxidation.
Cys (Thiol) CriticalTIS + EDT Triisopropylsilane (TIS) is a hydride donor; EDT protects free thiols.
Tyr (Phenol) ModeratePhenol or Water Phenol acts as a "soft" nucleophile trap.
Q: I see a +16 Da shift on Methionine. Is this alkylation?

A: No, this is Oxidation (Met


 Met-Sulfoxide).
  • Cause: TFA often contains dissolved oxygen or trace oxidants.

  • Prevention: Add Dimethyl Sulfide (DMS) or Methionine (as a decoy) to the cleavage cocktail.

  • Rescue: Post-cleavage reduction is possible using

    
     / DMS in TFA, but prevention is superior.
    

Visualization: The Cation Scavenging Pathway

The following diagram illustrates the kinetic race between your scavenger and your sensitive substrate.

Boc_Scavenging_Logic Boc_SM Boc-Protected Substrate Intermediate Protonated Carbamate Boc_SM->Intermediate + H+ Acid Acid (TFA/HCl) Cation t-Butyl Cation (tBu+) Intermediate->Cation - CO2 Inert_Waste Inert Waste (Isobutylene/Adduct) Cation->Inert_Waste Fast Reaction (With Scavenger) Side_Product Side Product (+56 Da Alkylation) Cation->Side_Product Slow Reaction (No Scavenger) Scavenger Scavenger (Silane/Thiol) Scavenger->Inert_Waste Substrate_Nu Substrate Nucleophile (Trp/Met/Cys) Substrate_Nu->Side_Product

Caption: The "Kinetic Race": Scavengers must react with the tBu+ cation faster than the cation reacts with the substrate's nucleophilic side chains.

Part 2: Sequence-Specific Failures (N-to-O Migration)

The Core Problem: In Serine (Ser) or Threonine (Thr) containing peptides, strong acid can protonate the amide backbone. The nearby hydroxyl group (side chain) attacks this amide, forming a 5-membered ring intermediate, which then opens to form an ester (depsipeptide).

Q: My mass is correct, but HPLC shows two peaks (or a broad ugly peak). Purity is low.

A: You likely have N-to-O Acyl Migration .[4]

  • Mechanism: The peptide backbone bond moves to the side-chain oxygen. The mass is identical (isomer), but the retention time shifts.

  • Diagnostic: This is pH reversible.

  • The Fix:

    • Dissolve the crude product in water/buffer.

    • Adjust pH to 7.5 – 8.0 using dilute

      
       or bicarbonate.
      
    • Stir for 1–4 hours. The ester will migrate back to the thermodynamically stable amide.

Visualization: N-to-O Migration Mechanism

N_to_O_Migration Native Native Amide (Ser/Thr) Intermediate 5-Membered Oxazolidine Native->Intermediate Protonation & Side-chain Attack Acid_Cond Strong Acid (TFA) Intermediate->Native Thermodynamic Restoration Ester Isopeptide (Ester) (Impurity Peak) Intermediate->Ester Ring Opening Ester->Intermediate Base Catalysis Base_Treat Base Treatment (pH 7-8)

Caption: Acid-catalyzed migration of the peptide backbone to the Ser/Thr side chain is reversible under mild basic conditions.

Part 3: Validated Experimental Protocols

Protocol A: The "Gold Standard" Cocktail (High Scavenging)

Use for sequences containing Trp, Met, Cys, or Tyr.

  • Preparation: Prepare a fresh cocktail of TFA / Phenol / Water / TIS (88 : 5 : 5 : 2 v/v).

    • Note: If Met is present, add 2% DMS (Dimethyl sulfide) and reduce water to 3%.

    • Note: If Cys is present, add 2.5% EDT (Ethanedithiol). Warning: Stench.

  • Reaction: Add cocktail to the solid substrate (10–20 mL per gram of resin/substrate).

  • Incubation: Stir at Room Temperature (RT) for 2–3 hours.

    • Tip: Do not exceed 4 hours; side reactions (sulfonation) increase with time.

  • Precipitation: Filter resin (if SPPS). Drop filtrate into cold Diethyl Ether (10x volume).

  • Workup: Centrifuge, decant ether, and wash pellet 2x with fresh ether to remove scavengers.

Protocol B: The "Mild" Alternative (TMSOTf)

Use for acid-sensitive linkers or when TFA causes degradation.

  • Reagents: TMSOTf (Trimethylsilyl trifluoromethanesulfonate) acts as a Lewis acid.

  • Cocktail: 1 M TMSOTf + 1.5 M Thioanisole in TFA (or DCM/TFA mixture for milder conditions).

  • Mechanism: The Silyl group activates the carbamate oxygen, facilitating cleavage without a massive excess of protons.

  • Advantage: Often faster (30–60 mins) and cleaner for Trp-containing peptides.

References

  • BenchChem. Scavengers for Boc deprotection to prevent side reactions. (Accessed 2026).

  • Lundt, B. F., et al. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid.[5][6] Int. J. Pept.[5][6] Protein Res., 1978.[5][6]

  • Common Organic Chemistry. Boc Deprotection Mechanism & Protocols.

  • ACS GCI Pharmaceutical Roundtable. Reagent Guides: Boc Deprotection.

  • ResearchGate. Suppression of Side Reactions During Final Deprotection Employing a Strong Acid in Boc Chemistry.

Sources

Technical Support Center: Purification of 2-(Boc-amino)-4-bromobutyric acid ethyl ester

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with 2-(Boc-amino)-4-bromobutyric acid ethyl ester. The purification of this compound via chromatography can present several challenges due to its structural features. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate these challenges and achieve high purity and yield.

Troubleshooting Guide

This section addresses specific issues that you may encounter during the chromatographic purification of 2-(Boc-amino)-4-bromobutyric acid ethyl ester. Each problem is followed by a detailed explanation of potential causes and actionable solutions.

Problem 1: My purified fractions show a significant amount of a less polar impurity, which I suspect is Boc-proline ethyl ester.

Answer:

This is a very common issue when working with 2-(Boc-amino)-4-bromobutyric acid ethyl ester. The suspected impurity is likely the cyclized product, Boc-proline ethyl ester.

Causality: The primary cause of this side reaction is the inherent instability of the molecule. The Boc-protected amine can act as an intramolecular nucleophile, attacking the carbon bearing the bromine atom. This intramolecular SN2 reaction results in the formation of a five-membered ring, yielding the corresponding proline derivative. This process can be accelerated by several factors during chromatography.

  • Acidic Silica Gel: Standard silica gel is acidic due to the presence of silanol groups (Si-OH) on its surface.[1] These acidic sites can protonate the nitrogen of the Boc-carbamate, making it a better leaving group upon cyclization, or can facilitate the overall cyclization process.

  • Extended Exposure Time: The longer your compound remains on the column, the greater the opportunity for this degradation to occur.[2]

  • Elevated Temperatures: Although less common in flash chromatography, any localized heating can increase the rate of this intramolecular reaction.

Solutions:

  • Deactivate the Silica Gel: To mitigate the acidity of the stationary phase, you can use deactivated silica.[3]

    • Protocol for Silica Deactivation:

      • Prepare your mobile phase (e.g., a mixture of ethyl acetate and hexane).

      • Add 1-2% triethylamine (Et3N) to the mobile phase.

      • Pack your column with silica gel as you normally would.

      • Flush the packed column with one to two column volumes of the triethylamine-containing mobile phase.

      • Discard the eluent that comes through. The silica is now deactivated and ready for you to load your sample.

  • Optimize Chromatography for Speed: A faster purification will minimize the time your compound spends on the silica gel.

    • Use Flash Chromatography: This technique uses pressurized gas to accelerate the solvent flow, leading to faster and more efficient separations compared to traditional gravity chromatography.[4][5]

    • Choose an Appropriate Solvent System: Aim for an Rf value of your target compound between 0.2 and 0.4 in your chosen solvent system on a TLC plate. This provides a good balance between separation and elution time.[6][7] A common starting point for compounds of this nature is an ethyl acetate/hexane system.[8]

  • Work at Room Temperature: Ensure that the purification is performed at ambient temperature to avoid accelerating the cyclization reaction.

Problem 2: The separation between my product and impurities is poor, leading to mixed fractions.

Answer:

Achieving good resolution is key to obtaining a pure product. Poor separation can stem from several factors related to your chromatographic setup and mobile phase selection.

Causality:

  • Suboptimal Solvent System: The polarity of your mobile phase may not be ideal for separating your target compound from its impurities.[6][9] If the mobile phase is too polar, all compounds will elute quickly with little separation. If it's not polar enough, the compounds may remain adsorbed to the silica.

  • Improper Column Packing: An improperly packed column can lead to channeling, where the solvent and sample flow unevenly through the stationary phase, resulting in broad peaks and poor separation.[5]

  • Column Overloading: Loading too much crude sample onto the column will exceed its separation capacity, leading to broad, overlapping peaks.[5][7]

Solutions:

  • Systematic Mobile Phase Optimization with TLC: Thin-layer chromatography (TLC) is an essential tool for quickly developing an effective solvent system.[4][10]

    • Protocol for TLC Analysis:

      • Prepare a stock solution of your crude material.

      • On a silica gel TLC plate, draw a baseline in pencil about 1 cm from the bottom.

      • Spot your crude material on the baseline.

      • Develop the plate in a chamber containing your chosen solvent system (e.g., varying ratios of ethyl acetate in hexane).

      • Visualize the separated spots (e.g., using a UV lamp if the compounds are UV-active, or a potassium permanganate stain).

      • Calculate the Rf values for your product and impurities. The Rf is the ratio of the distance traveled by the spot to the distance traveled by the solvent front.[11]

      • Adjust the solvent system until your product has an Rf of ~0.2-0.4 and is well-separated from impurity spots.

  • Implement Gradient Elution: Instead of using a single solvent mixture (isocratic elution), a gradient elution, where the polarity of the mobile phase is gradually increased over time, can significantly improve separation.[7][9] This allows for the elution of less polar impurities first, followed by your product, and finally more polar impurities.

    Parameter Recommendation for Gradient Elution
    Starting Polarity A solvent mixture where your product has an Rf of <0.1.
    Ending Polarity A solvent mixture that elutes all compounds from the column.
    Gradient Shape A linear gradient is often a good starting point.[7]
  • Proper Sample Loading:

    • Dry Loading: If your compound is not very soluble in the initial mobile phase, consider dry loading. Dissolve your crude product in a volatile solvent (like dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. This powder can then be carefully added to the top of your column.[3][6] Dry loading often leads to sharper bands and better separation.[9]

    • Loading Capacity: As a general rule, the amount of crude sample should be about 1-5% of the mass of the silica gel in the column for good separation.[9]

Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for purifying 2-(Boc-amino)-4-bromobutyric acid ethyl ester?

A1: For this type of compound, normal-phase silica gel is the most common and effective stationary phase.[4] However, as discussed in the troubleshooting guide, standard silica gel is acidic and can promote the unwanted cyclization to Boc-proline ethyl ester. Therefore, using silica gel that has been deactivated with a base like triethylamine is highly recommended.[3] In some specific cases with highly basic compounds, an amine-bonded silica phase could be considered, although this is often not necessary for this particular molecule.[1]

Q2: How should I prepare my sample for loading onto the chromatography column?

A2: You have two main options for sample loading: liquid loading and dry loading.

  • Liquid Loading: Dissolve your crude sample in a minimum amount of the initial mobile phase solvent. This is a straightforward method if your compound is readily soluble.[6]

  • Dry Loading: This is the preferred method if your compound has poor solubility in the mobile phase or if you want to achieve the best possible resolution.[6][9] The protocol involves adsorbing your compound onto a small amount of silica gel before adding it to the column.

G powder powder load_powder load_powder powder->load_powder Transfer

Q3: My compound seems to be unstable on the silica gel. What are my options?

A3: Compound instability on silica gel is a common problem, especially for acid-sensitive molecules like those containing a Boc-protecting group.[2][12] The Boc group can be cleaved under acidic conditions.[13][]

  • Deactivate the Silica: As mentioned previously, adding a small amount of triethylamine to your mobile phase will neutralize the acidic silanol groups.[3]

  • Run a "Plug" of Silica: If you only need to remove baseline impurities, you can run a short, wide column (a "plug") of silica gel and quickly elute your compound with a relatively polar solvent system. This minimizes the contact time.[3]

  • Consider Alternative Stationary Phases: If your compound is extremely sensitive, you might explore other, less acidic stationary phases like alumina. However, this will require re-optimization of your mobile phase.

Q4: I'm not sure which solvent system to start with for my TLC analysis. Any suggestions?

A4: For a molecule with the polarity of 2-(Boc-amino)-4-bromobutyric acid ethyl ester, a good starting point is a mixture of ethyl acetate and hexane.[8] You can start with a 20:80 mixture of ethyl acetate to hexane and gradually increase the proportion of ethyl acetate to increase the polarity.

Solvent System (EtOAc:Hexane) Expected Observation for a Moderately Polar Compound
10:90Compound will likely have a very low Rf (close to the baseline).
30:70A good Rf value for purification (e.g., 0.2-0.4) might be achieved here.
50:50The compound will likely have a higher Rf, possibly too high for good separation.

For more polar compounds, a methanol/dichloromethane system can be effective.[8]

G start Start with Crude Mixture tlc Perform TLC with Test Solvent Systems (e.g., EtOAc/Hexane) start->tlc rf_check Is Rf of Product ~0.2-0.4 and well-separated? tlc->rf_check adjust_polarity Adjust Solvent Polarity rf_check->adjust_polarity No run_column Run Flash Chromatography with Optimized Solvent System rf_check->run_column Yes adjust_polarity->tlc collect Collect and Analyze Fractions run_column->collect

References

  • Theseus. (n.d.). Optimization of automated flash chromatography methods for purification of two organic chemistry compounds for production use. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography. Retrieved from [Link]

  • Patsnap Eureka. (2025, August 21). How to Use Flash Column Chromatography for Rapid Purification — Best Practices and Yield Benchmarks. Retrieved from [Link]

  • Sorbent Technologies, Inc. (2025, August 11). Flash Chromatography Basics. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). General methods for flash chromatography using disposable columns. Retrieved from [Link]

  • Hawach Scientific. (2025, February 11). Several Problems of Flash Column Chromatography. Retrieved from [Link]

  • University of Rochester. (n.d.). Solvent Systems for Flash Column Chromatography. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Organic Syntheses. (n.d.). ETHYL γ-BROMOBUTYRATE. Retrieved from [Link]

  • Molnar Institute. (n.d.). Solvent selection in liquid chromatography. Retrieved from [Link]

  • University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2014). ISSN: 0975-8585 July - August 2014 RJPBCS 5(4) Page No. 486. Retrieved from [Link]

  • Biotage. (2023, January 19). When should I use an amine-bonded silica for flash chromatography? Retrieved from [Link]

  • ResearchGate. (2012, July 6). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA? Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Organic Syntheses. (n.d.). L-Proline. Retrieved from [Link]

  • ResearchGate. (2015, June 25). Has anybody synthesized 2-aminoethyl 2-bromoisobutyrate from t-Boc-aminoethyl 2-bromoisobutyrate? Retrieved from [Link]

  • The Royal Society of Chemistry. (2017). Supporting Information X-Ray Responsive Nanoparticles with Triggered Release of Nitrite, a Precursor of Reactive Nitrogen Species, for Enhanced Cancer Radiosensitization. Retrieved from [Link]

  • Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-amino-4-bromobutyric acid hydrobromide. Retrieved from [Link]

  • Digital Commons at Buffalo State. (2021, May 21). Synthesis of Library of N-t-boc Amino ester. Retrieved from [Link]

  • ResearchGate. (2021, May 5). How should I deprotect Boc-amino group without breaking ester bond? Retrieved from [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Design, synthesis, and cyclization of 4-aminobutyric acid derivatives: potential candidates as self-immolative spacers. Retrieved from [Link]

  • Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]

  • Organic Syntheses. (2003, October 14). Acid-Mediated Cyclization of 3-Benzoyl-2-cyanobutylonitrile to 2-Amino-4-methyl-5-phenyl-3-furonitrile. Retrieved from [Link]

  • MDPI. (2025, October 31). TLC in the Analysis of Plant Material. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). HPLC Solvent Selection. Retrieved from [Link]

  • ResearchGate. (2024, March 13). Can amide and ethyl ester resist a N-Boc deprotection? Retrieved from [Link]

  • Academic Journals. (2010, December 13). Pre-staining thin layer chromatography method for amino acid detection. Retrieved from [Link]

  • IvyPanda. (2024, July 26). Chromatography in the Determination of Amino Acids - 837 Words | Report Example. Retrieved from [Link]

  • Reddit. (2022, May 28). Synthesizing tertiary-butylesters of BOC-amino acids. Retrieved from [Link]

  • SIELC Technologies. (2018, May 16). 4-Bromobutyric acid. Retrieved from [Link]

  • RSC Publishing. (n.d.). Chromatographic selectivity for amino acid esters and alkali metal ions on a silica bonded calix[6]arene tetraester stationary phase. Retrieved from [Link]

Sources

Technical Support Center: Stability of 2-(Boc-amino)-4-bromobutyric acid ethyl ester

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2-(Boc-amino)-4-bromobutyric acid ethyl ester. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this versatile building block. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and best practices to ensure the integrity of your experiments and the reliability of your results.

I. Overview of Stability Considerations

2-(Boc-amino)-4-bromobutyric acid ethyl ester is a valuable reagent in organic synthesis, particularly in the construction of complex molecules and peptide chemistry.[][] However, its trifunctional nature—possessing a Boc-protected amine, an ethyl ester, and a primary bromide—renders it susceptible to several degradation pathways in solution. Understanding these potential issues is critical for successful experimental outcomes. The primary stability concerns include:

  • Hydrolysis: Both the Boc-protecting group and the ethyl ester are susceptible to hydrolysis under acidic or basic conditions, respectively.[3][4][5][6][7]

  • Intramolecular Cyclization: The presence of a nucleophilic amine (if deprotected) and an electrophilic bromide on the same molecule can lead to the formation of a five-membered lactam ring.[8][9]

  • Elimination Reactions: Under certain basic conditions, elimination of HBr can occur.

This guide will delve into each of these issues, providing practical solutions and preventative measures.

II. Troubleshooting Guide

This section addresses common problems encountered when working with 2-(Boc-amino)-4-bromobutyric acid ethyl ester in solution.

Observed Problem Potential Cause(s) Recommended Solution(s)
Unexpected loss of starting material during reaction workup or purification. 1. Hydrolysis of the Boc group: Exposure to acidic conditions (e.g., acidic workup, silica gel chromatography).[3][10][11] 2. Hydrolysis of the ethyl ester: Exposure to basic conditions (e.g., basic workup).[4][5][6][7][12] 3. Intramolecular cyclization: Partial deprotection of the Boc group followed by cyclization.[8]1. Maintain neutral pH: Use a mild workup with saturated sodium bicarbonate or brine. For chromatography, consider using neutral alumina or deactivating silica gel with a small percentage of triethylamine in the eluent. 2. Avoid strong bases: If basic conditions are necessary, use milder, non-nucleophilic bases and maintain low temperatures. 3. Ensure complete Boc protection: Before use, confirm the purity of the starting material by NMR or LC-MS to ensure the Boc group is intact.
Formation of a new, more polar byproduct observed by TLC or LC-MS. 1. Hydrolysis of the ethyl ester: The resulting carboxylic acid is significantly more polar.[4][5][7] 2. Hydrolysis of the Boc group: The free amine is more polar than the Boc-protected amine.1. Buffer the reaction mixture: If possible, maintain the reaction at a neutral pH. 2. Use anhydrous solvents: Minimize the presence of water in your reaction to prevent hydrolysis.[13] 3. Analyze byproducts: Isolate and characterize the byproduct to confirm its identity, which will inform the appropriate corrective action.
Formation of a non-polar byproduct. Intramolecular cyclization: Deprotection of the Boc group can lead to the formation of a lactam, which may be less polar than the starting material.[9]1. Scrutinize reaction conditions for sources of acidity. Even trace amounts of acid can initiate Boc deprotection.[3][11] 2. Use a non-acidic deprotection method if the free amine is desired for a subsequent step. [10]
Inconsistent reaction yields or appearance of multiple spots on TLC. Degradation during storage: The compound may be degrading in solution over time.1. Store as a solid: If possible, store the compound as a dry solid at low temperatures (freezer storage is recommended).[14] 2. Prepare solutions fresh: Avoid storing the compound in solution for extended periods. If storage in solution is necessary, use an anhydrous, aprotic solvent and store under an inert atmosphere at low temperature.

III. Visualizing Degradation Pathways

To better understand the stability challenges, the following diagram illustrates the primary degradation pathways of 2-(Boc-amino)-4-bromobutyric acid ethyl ester.

Degradation Pathways A 2-(Boc-amino)-4-bromobutyric acid ethyl ester B 2-Amino-4-bromobutyric acid ethyl ester A->B Acidic Conditions (Boc Deprotection) C 2-(Boc-amino)-4-bromobutyric acid A->C Basic Conditions (Ester Hydrolysis) E Elimination Product A->E Strong Base (Elimination) D Lactam B->D Intramolecular Cyclization

Sources

Validation & Comparative

A Comparative Guide to 2-(Boc-amino)-4-bromobutyric Acid Ethyl Ester and Alternative Bromoalkyl Esters in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and peptide science, the strategic incorporation of non-canonical amino acids is a cornerstone for developing novel therapeutics with enhanced efficacy, stability, and target specificity. Bifunctional building blocks, which possess both a protected amino acid core and a reactive handle for further elaboration, are invaluable tools in this pursuit. Among these, 2-(Boc-amino)-4-bromobutyric acid ethyl ester emerges as a versatile and widely utilized intermediate.

This guide provides a comprehensive comparison of 2-(Boc-amino)-4-bromobutyric acid ethyl ester with other relevant bromoalkyl esters. We will delve into their respective reactivity profiles, synthetic utility, and the underlying chemical principles that govern their application. This analysis, supported by experimental data and established protocols, is designed to equip researchers, scientists, and drug development professionals with the insights needed to make informed decisions in their synthetic endeavors.

Profile of the Core Reagent: 2-(Boc-amino)-4-bromobutyric Acid Ethyl Ester

2-(Boc-amino)-4-bromobutyric acid ethyl ester (C₁₁H₂₀BrNO₄) is a chiral α-amino acid derivative featuring a γ-brominated side chain.[1] Its structure is strategically designed for synthetic utility:

  • Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group provides robust protection for the α-amino group. This protecting group is stable under a wide range of nucleophilic and basic conditions but can be cleanly removed under mild acidic conditions, such as with trifluoroacetic acid (TFA).[][3] This orthogonality is crucial in multi-step syntheses.

  • Ethyl Ester: The ethyl ester protects the carboxylic acid, preventing its interference in reactions targeting the side chain. It can be hydrolyzed under standard conditions later in the synthetic sequence.

  • Primary Alkyl Bromide: The bromo group at the end of the four-carbon chain serves as an excellent electrophilic site for nucleophilic substitution (Sₙ2) reactions, allowing for the introduction of a wide variety of functional groups.

This combination of features makes it an ideal precursor for synthesizing a diverse array of complex and unnatural amino acids, which are essential for constructing peptides with tailored properties.[4]

The Alternatives: A Comparative Overview

To fully appreciate the unique advantages of 2-(Boc-amino)-4-bromobutyric acid ethyl ester, we will compare it against three structurally related bromoalkyl esters, each highlighting a different aspect of its functionality.

  • Ethyl 4-bromobutyrate: A direct analogue lacking the Boc-amino group.

  • 2-(Boc-amino)ethyl Bromide: A shorter-chain version, altering the spacing between the amine and the bromide.

  • Methyl 2-(Boc-amino)-4-bromobutyrate: The methyl ester variant of our primary compound.

The following diagram illustrates the structural differences between these key reagents.

G cluster_0 Core Reagent cluster_1 Alternative Reagents A 2-(Boc-amino)-4-bromobutyric acid ethyl ester B Ethyl 4-bromobutyrate A->B Lacks Boc-amino group C 2-(Boc-amino)ethyl Bromide A->C Shorter alkyl chain D Methyl 2-(Boc-amino)-4-bromobutyrate A->D Methyl vs. Ethyl ester

Caption: Structural relationships between the core reagent and its alternatives.

Comparative Analysis: Reactivity and Synthetic Application

The choice of an alkylating agent is dictated by a balance of reactivity, steric effects, and the desired final product.[5][6] The presence and position of the Boc-amino group significantly influence these factors.

Feature2-(Boc-amino)-4-bromobutyric acid ethyl esterEthyl 4-bromobutyrate2-(Boc-amino)ethyl BromideMethyl 2-(Boc-amino)-4-bromobutyric acid methyl ester
Molecular Formula C₁₁H₂₀BrNO₄[1]C₆H₁₁BrO₂[7]C₇H₁₄BrNO₂[8][9]C₁₀H₁₈BrNO₄[10]
Primary Application Synthesis of complex/unnatural α-amino acidsGeneral purpose C4 alkylating agent[7][11]Introduction of a Boc-protected aminoethyl moietySynthesis of complex/unnatural α-amino acids
Key Advantage Pre-functionalized, chiral amino acid scaffoldSimplicity, lower cost, less steric hindranceDirect installation of a protected ethylamine side chainSimilar to ethyl ester, may offer slight reactivity differences
Reactivity Consideration Potential for intramolecular cyclization to form a protected proline derivative. The bulky Boc group can introduce steric hindrance.Prone to standard Sₙ2 reactions without influence from an amino group.[12]High propensity for intramolecular cyclization to form a stable aziridine ring, which can be a desired or undesired outcome.Ester hydrolysis/transesterification rates may differ slightly from the ethyl ester, but overall reactivity is very similar.
Deprotection Steps Requires Boc removal (acidic) and ester hydrolysis (basic/acidic).Only requires ester hydrolysis.Requires Boc removal (acidic).[13]Requires Boc removal (acidic) and ester hydrolysis (basic/acidic).
Causality Behind Experimental Choices
  • Influence of the Boc-Amino Group: The electron-withdrawing nature of the carbamate functionality in 2-(Boc-amino)-4-bromobutyric acid ethyl ester can have a modest activating effect on the distal bromide compared to an unsubstituted alkane. However, its primary role is steric and as a directing group. The bulky Boc group can influence the conformational preferences of the molecule, potentially affecting the approach of nucleophiles. In contrast, Ethyl 4-bromobutyrate is a more straightforward electrophile where reactivity is primarily governed by the solvent, nucleophile strength, and temperature.[12]

  • Chain Length and Intramolecular Reactions: The four-carbon spacer in our core reagent is critical. Upon activation or with a strong internal nucleophile, it can lead to the formation of a five-membered pyrrolidine ring, a common structural motif. For 2-(Boc-amino)ethyl bromide , the proximity of the protected amine to the bromide makes intramolecular cyclization to a three-membered aziridine ring a highly favorable and often competing reaction pathway.[13] This makes it less suitable as a general-purpose alkylating agent and more of a specific precursor for aziridines or N-substituted ethylamines.

  • Choice of Ester Group (Ethyl vs. Methyl): The difference between the ethyl ester in our core reagent and the methyl ester in Methyl 2-(Boc-amino)-4-bromobutyrate is often subtle.[10] The choice is typically dictated by the specific synthetic strategy. Methyl esters can sometimes be more susceptible to hydrolysis, while ethyl esters may offer slightly better stability or different solubility properties. For most applications in this class of compounds, their reactivity is considered largely interchangeable.

Experimental Protocols & Workflows

To illustrate the practical application and differences in handling, we provide two representative protocols.

Protocol 1: Synthesis of a Novel Amino Acid via Alkylation of a Thiol

This protocol details the use of 2-(Boc-amino)-4-bromobutyric acid ethyl ester to synthesize a protected methionine analogue.

Materials:

  • 2-(Boc-amino)-4-bromobutyric acid ethyl ester

  • Sodium thiomethoxide (NaSMe)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 2-(Boc-amino)-4-bromobutyric acid ethyl ester (1.0 equiv) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium thiomethoxide (1.1 equiv) portion-wise over 10 minutes, ensuring the temperature remains below 5 °C. Causality: The reaction is exothermic; slow addition prevents overheating and potential side reactions.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 4 hours. Monitor reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by slowly adding saturated aqueous NH₄Cl.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of DMF).

  • Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the residue by column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to obtain the pure protected methionine analogue.

Protocol 2: General Alkylation using Ethyl 4-bromobutyrate

This protocol demonstrates a standard alkylation of a phenol, highlighting the simpler reaction conditions.

Materials:

  • Ethyl 4-bromobutyrate[7]

  • Phenol

  • Potassium carbonate (K₂CO₃)

  • Anhydrous Acetone

  • 1M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

Procedure:

  • To a round-bottom flask, add phenol (1.0 equiv), potassium carbonate (2.0 equiv), and anhydrous acetone. Causality: K₂CO₃ is a mild base sufficient to deprotonate the phenol, creating the nucleophilic phenoxide in situ.

  • Add ethyl 4-bromobutyrate (1.2 equiv) to the suspension.

  • Heat the mixture to reflux and stir for 12-16 hours. Monitor the reaction by TLC.

  • After cooling to room temperature, filter off the potassium carbonate and wash the solid with acetone.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate, wash with 1M HCl, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product, which can be further purified by chromatography or distillation.

The following diagram outlines the general workflow for these alkylation reactions.

G cluster_setup Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification A 1. Dissolve Nucleophile (Nu-H) and Base in Solvent B 2. Add Bromoalkyl Ester (R-Br) A->B Electrophile addition C 3. Stir at appropriate temperature (0°C to Reflux) B->C Initiate reaction D 4. Monitor progress (TLC / LC-MS) C->D In-process control E 5. Quench Reaction (e.g., add aq. NH4Cl) D->E Upon completion F 6. Aqueous Extraction E->F G 7. Dry & Concentrate Organic Layer F->G H 8. Column Chromatography or Distillation G->H I Pure Product (Nu-R) H->I

Sources

Comparative Efficacy Analysis: 2-(Boc-amino)-4-bromobutyric acid ethyl ester in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Strategic Synthesis of Substituted Piperidine Scaffolds

This guide provides an in-depth analysis of the synthetic utility of 2-(Boc-amino)-4-bromobutyric acid ethyl ester, focusing on its efficacy in constructing valuable heterocyclic scaffolds. We will objectively compare its performance in a key intramolecular cyclization reaction against two prominent alternative synthetic strategies. This comparison is supported by detailed experimental protocols, quantitative data, and mechanistic insights to inform your selection of the optimal synthetic route for your research and development objectives.

Introduction: The Central Role of Substituted Piperidines

Substituted piperidine and pyrrolidine rings are privileged scaffolds in modern drug discovery, forming the core of numerous approved therapeutics. Their conformational pre-organization and ability to present substituents in defined three-dimensional space make them ideal for targeting complex biological receptors. Consequently, efficient and robust methods for their synthesis are of paramount importance.

2-(Boc-amino)-4-bromobutyric acid ethyl ester (CAS: 174076-61-0) is a versatile linear building block designed for the synthesis of these critical heterocycles.[1] Its structure incorporates a nucleophilic Boc-protected amine and an electrophilic primary bromide, primed for intramolecular cyclization. This guide evaluates the primary reaction of this substrate—base-mediated intramolecular cyclization—and contrasts it with two alternative multi-step routes originating from common starting materials: L-glutamic acid and 3-hydroxypyridine.

Primary Pathway: Intramolecular Cyclization of 2-(Boc-amino)-4-bromobutyric acid ethyl ester

The most direct application of this substrate is its conversion to a protected 3-aminopiperidin-2-one derivative via an intramolecular nucleophilic substitution (SN2) reaction. This transformation is typically induced by a non-nucleophilic base, which deprotonates the carbamate nitrogen, enabling it to act as an internal nucleophile that displaces the terminal bromide.

Mechanistic Rationale

The choice of base and solvent is critical for maximizing the yield of the desired cyclized product while minimizing side reactions, such as intermolecular polymerization or elimination. A strong, non-hindered base like sodium hydride (NaH) in an aprotic polar solvent such as Tetrahydrofuran (THF) or Dimethylformamide (DMF) is effective. The base abstracts the proton from the Boc-protected amine, forming a transient amide anion. This anion then readily attacks the electrophilic carbon bearing the bromine atom, proceeding through a 6-exo-tet cyclization pathway to form the thermodynamically stable six-membered piperidinone ring.

G cluster_0 Reaction Mechanism A 2-(Boc-amino)-4-bromobutyric acid ethyl ester B Deprotonated Intermediate (Amide Anion) A->B + Base (e.g., NaH) - H₂ C Transition State (6-exo-tet) B->C Intramolecular SN2 Attack D tert-butyl (2-oxopiperidin-3-yl)carbamate (Final Product) C->D Ring Closure - Br⁻

Caption: Mechanism of base-mediated intramolecular cyclization.

Experimental Protocol: Synthesis of tert-butyl (S)-(2-oxopiperidin-3-yl)carbamate
  • Preparation: To a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq). Wash the NaH with dry hexanes (3 x 10 mL) to remove the mineral oil and decant the hexanes carefully.

  • Solvent Addition: Add 100 mL of anhydrous THF to the flask and cool the resulting slurry to 0 °C using an ice bath.

  • Substrate Addition: Dissolve 2-(Boc-amino)-4-bromobutyric acid ethyl ester (1.0 eq) in 20 mL of anhydrous THF and add it dropwise to the stirred NaH slurry over 30 minutes.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Quenching: Upon completion, cool the reaction mixture back to 0 °C and cautiously quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).

  • Washing & Drying: Combine the organic layers and wash sequentially with water (1 x 50 mL) and brine (1 x 50 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the pure product, tert-butyl (S)-(2-oxopiperidin-3-yl)carbamate.[2]

Comparative Analysis: Alternative Synthetic Routes

To properly evaluate the efficacy of the primary pathway, we will compare it to two common, alternative methods for synthesizing similar 3-amino piperidine scaffolds.

Alternative Route A: De Novo Synthesis from L-Glutamic Acid

This classic chiral pool approach leverages the inherent stereochemistry of L-glutamic acid to produce enantiomerically pure piperidine derivatives. The synthesis involves a linear sequence of five steps.

Workflow Overview:

  • Diesterification: Both carboxylic acids of L-glutamic acid are esterified.

  • N-Boc Protection: The primary amine is protected with a Boc group.

  • Selective Reduction: The two ester groups are reduced to primary alcohols using a reducing agent like NaBH₄.

  • Di-tosylation: The resulting diol is converted to a di-tosylate, transforming the hydroxyls into good leaving groups.

  • Cyclization: The di-tosylate is treated with an amine (e.g., cyclohexylamine) which acts as a nucleophile to displace both tosylates, forming the piperidine ring.

G start L-Glutamic Acid step1 Diesterification start->step1 step2 N-Boc Protection step1->step2 step3 Reduction to Diol (NaBH₄) step2->step3 step4 Di-tosylation (TsCl, TEA) step3->step4 step5 Cyclization (with Amine) step4->step5 end 3-(N-Boc amino) piperidine derivative step5->end

Caption: Workflow for piperidine synthesis from L-Glutamic Acid.

  • Advantages: Excellent stereochemical control derived from a natural amino acid.

  • Disadvantages: A lengthy 5-step process with cumulative yield loss. Requires multiple purification steps.

Alternative Route B: Synthesis via N-Boc-3-Piperidone Intermediate

This strategy involves the synthesis of a key intermediate, N-Boc-3-piperidone, which can then be converted to the desired 3-amino piperidine. The piperidone is often synthesized from commercially available 3-hydroxypyridine.[3][4]

Workflow Overview:

  • Reduction of Pyridine: 3-hydroxypyridine is reduced to 3-hydroxypiperidine using a reducing agent like sodium borohydride.[3]

  • N-Boc Protection: The secondary amine of the piperidine ring is protected with a Boc group.

  • Oxidation: The secondary alcohol is oxidized to a ketone (N-Boc-3-piperidone) using a mild oxidizing agent like Dess-Martin periodinane or a Swern oxidation.

  • Reductive Amination: The ketone can then undergo reductive amination to install the desired amino group at the 3-position.

G start 3-Hydroxypyridine step1 Reduction (NaBH₄) start->step1 step2 N-Boc Protection (Boc₂O) step1->step2 step3 Oxidation (e.g., DMP) step2->step3 end N-Boc-3-Piperidone step3->end

Caption: Workflow for N-Boc-3-piperidone synthesis.

  • Advantages: Utilizes readily available and inexpensive starting materials. The piperidone intermediate is a versatile hub for creating diverse derivatives.

  • Disadvantages: The final reductive amination step often results in a racemic mixture unless a chiral auxiliary or catalyst is employed, adding complexity and cost.

Head-to-Head Performance Comparison

The table below summarizes the key performance indicators for each synthetic route, providing a clear basis for comparison.

ParameterRoute 1: Intramolecular CyclizationRoute 2: From L-Glutamic AcidRoute 3: From 3-Hydroxypyridine
Starting Material 2-(Boc-amino)-4-bromobutyric acid ethyl esterL-Glutamic Acid3-Hydroxypyridine
Number of Steps 153-4 (to 3-amino derivative)
Typical Overall Yield Good to Excellent (70-90%)Moderate (40-55% overall)Moderate (50-65% overall)
Stereochemical Control Dependent on starting material's chiralityExcellent (inherent)Poor (generally racemic without modification)
Key Reagents NaH, Anhydrous SolventsNaBH₄, TsCl, Boc₂ONaBH₄, Boc₂O, Oxidizing Agent
Scalability High; simple one-pot reactionModerate; multiple steps and purificationsHigh; robust reactions
Primary Application Rapid access to piperidinone scaffoldsEnantiopure piperidine synthesisRacemic or chiral synthesis of diverse piperidines

Conclusion and Recommendations

The efficacy of 2-(Boc-amino)-4-bromobutyric acid ethyl ester is most pronounced in reactions where rapid and high-yielding access to a 3-Boc-amino-piperidin-2-one scaffold is the primary objective. Its single-step conversion makes it an ideal choice for projects demanding speed, efficiency, and scalability, provided that the stereochemistry is either pre-installed in the substrate or not a critical factor.

Choose 2-(Boc-amino)-4-bromobutyric acid ethyl ester when:

  • Your target is a 3-amino-2-piperidinone or a derivative thereof.

  • Speed and overall yield are more critical than the cost of the starting material.

  • You are performing a racemic synthesis or have access to an enantiopure starting ester.

Consider the alternatives when:

  • L-Glutamic Acid Route: Enantiopurity is non-negotiable, and you are willing to undertake a multi-step synthesis.

  • 3-Hydroxypyridine Route: You require the versatile N-Boc-3-piperidone intermediate for further derivatization and cost-effectiveness of starting materials is a primary driver.[3][4]

Ultimately, the choice of synthetic strategy is dictated by the specific goals of the research program. By understanding the distinct advantages and limitations of each pathway, researchers can make an informed decision that best aligns with their scientific and logistical requirements.

References

  • Appretech Scientific Limited. tert-butyl (S)-(2-oxopiperidin-3-yl)carbamate. Available from: [Link]

  • Google Patents. CN103304472A - Method for synthesizing 1-BOC-3-piperidone.
  • Open Research@CSIR-NIScPR. Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Available from: [Link]

  • Aaron Chemistry. 174076-61-0 | MFCD18252757 | 2-(Boc-amino)-4-bromobutyric acid ethyl ester. Available from: [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. Available from: [Link]

  • Google Patents. CN114736119A - One-step preparation method of ethyl 4-bromobutyrate.
  • Organic Syntheses. ETHYL γ-BROMOBUTYRATE - Organic Syntheses Procedure. Available from: [Link]

  • PubChem. Ethyl 4-bromobutyrate. Available from: [Link]

Sources

A Senior Application Scientist's Guide to the Spectroscopic Analysis of 2-(Boc-amino)-4-bromobutyric Acid Ethyl Ester and its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of the spectroscopic signatures of 2-(tert-butoxycarbonyl-amino)-4-bromobutyric acid ethyl ester, a key building block in pharmaceutical synthesis and drug development. We will explore the nuances of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy in characterizing this molecule.

As researchers and drug development professionals, the unambiguous identification and purity assessment of synthetic intermediates are paramount. This document moves beyond a simple recitation of data, offering insights into the causal relationships between molecular structure and spectroscopic output. We will compare our target molecule with a key alternative—its non-brominated analog, 2-(Boc-amino)butyric acid ethyl ester—to highlight the specific influence of the bromine substituent and the Boc-protecting group on the resulting spectra. Every protocol herein is designed as a self-validating system, ensuring reproducibility and trustworthiness in your laboratory.

The Analytical Challenge: Distinguishing Structural Nuances

The core of our investigation focuses on the molecule 2-(Boc-amino)-4-bromobutyric acid ethyl ester (CAS 174076-61-0)[1]. Its structure contains several key features that each yield distinct spectroscopic signals: the chiral alpha-carbon, the labile Boc-protecting group, the ethyl ester, and the terminal alkyl bromide. Our goal is to resolve and assign the signals from each of these components and to understand how they differ from a closely related analog lacking the bromine atom. This comparative approach is fundamental for confirming reaction success (e.g., in a bromination step) or for identifying impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy provides the most detailed picture of the molecule's carbon-hydrogen framework. We will examine both ¹H and ¹³C NMR data.

Expertise & Experience: Interpreting the ¹H NMR Spectrum

The ¹H NMR spectrum allows us to "see" the hydrogen atoms in the molecule. Key diagnostic signals include the alpha-proton (α-CH), the diastereotopic protons of the adjacent methylene group (β-CH₂), and the methylene group bonded to the bromine (γ-CH₂). The Boc group provides a strong, characteristic singlet, while the ethyl ester gives a classic quartet and triplet pattern.

The primary difference between our target compound and its non-brominated analog will be the chemical shift of the γ-CH₂ protons. The powerful electron-withdrawing effect of the bromine atom will deshield these protons, shifting them significantly downfield compared to the terminal methyl group of the analog.

Comparative ¹H NMR Data (Predicted, 400 MHz, CDCl₃)
Assignment 2-(Boc-amino)-4-bromobutyric acid ethyl ester (Expected δ) 2-(Boc-amino)butyric acid ethyl ester (Reference δ) Rationale for Difference
Boc-group (9H)~1.45 ppm (s)~1.45 ppm (s)Identical environment; serves as an internal reference.
Ethyl -CH₃ (3H)~1.27 ppm (t)~1.25 ppm (t)Minimal change, distant from the site of modification.
Ethyl -CH₂- (2H)~4.20 ppm (q)~4.18 ppm (q)Minor inductive effects may be observed.
α-CH (1H)~4.35 ppm (m)~4.30 ppm (m)Slight downfield shift due to the distant bromine.
β-CH₂ (2H)~2.2-2.4 ppm (m)~1.8-2.0 ppm (m)Significant downfield shift due to proximity to bromine.
γ-CH₂-Br / γ-CH₃ (2H/3H)~3.45 ppm (t)~0.95 ppm (t)Major Diagnostic Difference. The bromine atom's electronegativity causes a >2 ppm downfield shift compared to the methyl group.
NH (1H)~5.0 ppm (d, broad)~5.0 ppm (d, broad)Environment is largely unchanged.
Comparative ¹³C NMR Data (Predicted, 100 MHz, CDCl₃)

The ¹³C NMR provides a count of unique carbon atoms and information about their electronic environment. The most dramatic shift will be observed at the Cγ position.

Assignment 2-(Boc-amino)-4-bromobutyric acid ethyl ester (Expected δ) 2-(Boc-amino)butyric acid ethyl ester (Reference δ) Rationale for Difference
Ester C=O~172 ppm~173 ppmMinimal change.
Boc C=O~155 ppm~155 ppmIdentical environment.
Boc C(CH₃)₃~80 ppm~80 ppmIdentical environment.
Boc C(C H₃)₃~28.3 ppm~28.3 ppmIdentical environment.
Ethyl -C H₂-~61.5 ppm~61.0 ppmMinimal change.
Ethyl -C H₃~14.2 ppm~14.2 ppmMinimal change.
α-CH~53 ppm~54 ppmMinor shielding effect from the heavier bromine atom.
β-CH₂~33 ppm~25 ppmDownfield shift due to proximity to the electronegative bromine.
γ-CH₂-Br / γ-CH₃~30 ppm~11 ppmMajor Diagnostic Difference. The direct attachment to bromine causes a significant downfield shift.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the analyte in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set spectral width to cover a range of -1 to 12 ppm.

    • Acquire 16-32 scans with a relaxation delay of 2 seconds.

    • Process the data with a line broadening of 0.3 Hz.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled spectrum.

    • Set spectral width to cover a range of 0 to 200 ppm.

    • Acquire 1024-2048 scans with a relaxation delay of 2 seconds.

  • Data Analysis: Calibrate the spectrum by setting the TMS peak to 0.00 ppm for ¹H NMR and the residual CDCl₃ peak to 77.16 ppm for ¹³C NMR. Integrate peaks and assign chemical shifts.

Mass Spectrometry (MS): Confirming Mass and Fragmentation

Mass spectrometry is indispensable for confirming the molecular weight and providing structural clues through fragmentation analysis. Electrospray ionization (ESI) is a soft ionization technique well-suited for this class of molecules.

Expertise & Experience: Decoding the Fragmentation Pathway

Under ESI-MS, the molecule will typically be observed as its protonated form [M+H]⁺ or as adducts with sodium [M+Na]⁺ or potassium [M+K]⁺. The most characteristic fragmentation pathway for Boc-protected amino acids involves the loss of fragments from the protecting group.[2]

  • Loss of tert-butyl cation (57 Da): [M+H - 57]⁺. This results from the cleavage of the C-O bond of the Boc group.

  • Loss of isobutylene (56 Da): [M+H - 56]⁺. A common rearrangement.

  • Loss of tert-butanol (74 Da): This is another potential loss from the Boc group.[2]

  • Loss of the entire Boc group (100 Da): [M+H - 100]⁺. This leaves the protonated amino ester.

The presence of bromine provides a unique isotopic signature. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Therefore, any fragment containing bromine will appear as a pair of peaks (an "isotopic doublet") separated by 2 Da, with nearly equal intensity. This is a powerful diagnostic tool for confirming the presence and location of the bromine atom.[3]

Comparative ESI-MS Data
Ion / Fragment 2-(Boc-amino)-4-bromobutyric acid ethyl ester (Expected m/z) 2-(Boc-amino)butyric acid ethyl ester (Expected m/z) Notes
[M+H]⁺296.0 / 298.0218.1The isotopic doublet for the brominated compound is the key identifier.
[M+Na]⁺318.0 / 320.0240.1Sodium adducts are very common in ESI.
[M+H - C₄H₈]⁺ (Loss of isobutylene)240.0 / 242.0162.1Characteristic loss from the Boc group.
[M+H - Boc]⁺196.0 / 198.0118.1Loss of the entire protecting group.

Experimental Protocol: ESI-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the analyte (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Infuse the sample into an ESI-equipped mass spectrometer (e.g., a Q-TOF or Ion Trap).

  • Positive Ion Mode Acquisition:

    • Acquire spectra in positive ion mode over a mass range of m/z 50-500.

    • Set capillary voltage to ~3.5-4.5 kV.

    • Set cone voltage to a low value (e.g., 20 V) to observe the parent ion, then increase it (e.g., 40-60 V) to induce fragmentation (MS/MS).

  • Data Analysis: Identify the molecular ion peak(s) and characteristic fragments. Look for the 1:1 isotopic pattern for all bromine-containing ions.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

FTIR spectroscopy is a rapid and effective technique for verifying the presence of key functional groups. While it doesn't provide the detailed connectivity of NMR, it is an excellent first-pass technique for reaction monitoring (e.g., confirming the presence of the ester and carbamate).

Expertise & Experience: Assigning Key Vibrational Modes

The IR spectrum is dominated by strong absorptions from the two carbonyl groups (ester and carbamate) and the N-H bond. The differences between the brominated and non-brominated analogs in the fingerprint region (below 1500 cm⁻¹) may be subtle, but the primary functional group absorptions will be highly conserved.

Comparative FTIR Data (ATR)
Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Appearance
Amine N-HStretch~3350 cm⁻¹Medium, sharp
Alkane C-HStretch2850-3000 cm⁻¹Strong, sharp
Ester C=OStretch~1740 cm⁻¹Strong, sharp
Carbamate C=OStretch~1700 cm⁻¹Strong, sharp
N-HBend~1520 cm⁻¹Medium
C-OStretch1150-1250 cm⁻¹Strong
C-BrStretch550-650 cm⁻¹Medium-Weak

The C-Br stretch is often weak and falls in a crowded region of the spectrum, making it less diagnostically reliable than NMR or MS for confirming bromination. However, the overall fingerprint can be used for comparison against a known standard. FTIR is also a valuable tool for distinguishing between racemic and enantiopure forms of crystalline amino acids due to differences in their crystal lattice packing, which can manifest as subtle shifts in peak positions and shapes.[4]

Experimental Protocol: FTIR Analysis

  • Sample Preparation: If the sample is a solid or oil, place a small amount directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use any modern FTIR spectrometer equipped with an ATR accessory.

  • Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum over a range of 4000-400 cm⁻¹.

    • Co-add 16-32 scans at a resolution of 4 cm⁻¹.

  • Data Analysis: Perform a background subtraction. Label major peaks corresponding to the key functional groups.

Visualizing the Analytical Workflow

The following diagram illustrates the logical flow of a comprehensive spectroscopic analysis for structural elucidation and verification.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Prep_NMR Dissolve in CDCl3 Acq_NMR 1H, 13C, COSY Prep_NMR->Acq_NMR Prep_MS Dilute in MeOH/ACN Acq_MS ESI-MS, MS/MS Prep_MS->Acq_MS Prep_FTIR Neat Sample (ATR) Acq_FTIR ATR-FTIR Prep_FTIR->Acq_FTIR Analysis_NMR Assign Shifts Confirm Connectivity Acq_NMR->Analysis_NMR Analysis_MS Confirm MW Analyze Fragments Check Isotope Pattern Acq_MS->Analysis_MS Analysis_FTIR Identify Functional Groups Acq_FTIR->Analysis_FTIR Conclusion Final Structure Confirmation & Purity Assessment Analysis_NMR->Conclusion Analysis_MS->Conclusion Analysis_FTIR->Conclusion

Caption: Workflow for Spectroscopic Analysis.

Conclusion

The multi-technique spectroscopic analysis of 2-(Boc-amino)-4-bromobutyric acid ethyl ester provides a robust and self-validating system for its characterization. ¹H and ¹³C NMR offer definitive structural confirmation, with the chemical shifts of the Cγ and Cβ protons and carbons serving as the most powerful reporters for successful bromination when compared to non-brominated analogs. Mass spectrometry confirms the molecular weight and the presence of bromine through its characteristic 1:1 isotopic doublet. Finally, FTIR provides rapid confirmation of essential functional groups like the carbamate and ester carbonyls. By integrating data from all three techniques, researchers can proceed with confidence in the identity and quality of this critical synthetic intermediate.

References

  • V. S. K. Kolli, G. D. L. V. Kumar, G. K. T. Chaitanya, and G. V. Rao, "Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry," Journal of Mass Spectrometry, vol. 45, no. 8, pp. 885–895, Aug. 2010. [Link]

  • A. Moser, "Confirmation of Synthesis: using MS to identify a protective group," ACD/Labs, Dec. 01, 2008. [Link]

  • C. Isidro-Llobet, M. Álvarez, and F. Albericio, "Amino Acid-Protecting Groups," Chemical Reviews, vol. 109, no. 6, pp. 2455–2504, Jun. 2009. [Link]

  • Organic Chemistry Portal, "Boc-Protected Amino Groups." [Link]

  • NIST, "Ethyl 4-bromobutyrate," in NIST Chemistry WebBook, NIST Standard Reference Database Number 69, Eds. P.J. Linstrom and W.G. Mallard, National Institute of Standards and Technology, Gaithersburg MD, 20899. [Link]

  • YouTube, "2023 Fall CHE 255 Exam 4 Structure Elucidation of Ethyl 4-bromobutyrate," Nov. 15, 2023. [Link]

  • Ark Pharm, Inc., "2-(Boc-amino)-4-bromobutyric acid ethyl ester," Catalog Number AR01JNG8. [Link]

Sources

A Comparative Guide to the Applications of 2-(Boc-amino)-4-bromobutyric Acid Ethyl Ester in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the strategic selection of building blocks is paramount to the successful synthesis of novel chemical entities. Among the versatile synthons available, 2-(Boc-amino)-4-bromobutyric acid ethyl ester has emerged as a valuable precursor, particularly for the construction of saturated nitrogen-containing heterocycles. This guide provides a comprehensive literature review of its applications, offering a comparative analysis with alternative synthetic strategies and detailed experimental insights to inform your research and development endeavors.

Introduction: The Strategic Advantage of a Bifunctional Building Block

2-(Boc-amino)-4-bromobutyric acid ethyl ester is a bifunctional molecule incorporating a protected amine, a reactive alkyl bromide, and an ester moiety. This unique combination of functional groups within a single, readily accessible scaffold makes it an attractive starting material for the synthesis of a variety of complex organic molecules. The tert-butyloxycarbonyl (Boc) protecting group provides robust protection for the amine under a range of reaction conditions, yet it can be readily removed under acidic conditions, allowing for sequential synthetic transformations. The presence of the bromine atom at the 4-position facilitates intramolecular cyclization reactions, a key strategy for the efficient construction of cyclic systems.

This guide will delve into the primary applications of this versatile building block, focusing on the synthesis of substituted pyrrolidines and piperidines, core structures prevalent in a vast number of pharmaceuticals and biologically active compounds.[1][2][3] We will explore the mechanistic underpinnings of these transformations, compare their efficiency with alternative synthetic routes, and provide detailed experimental protocols to bridge the gap between theoretical knowledge and practical application.

Core Application: Intramolecular Cyclization to Form Saturated Heterocycles

The most prominent application of 2-(Boc-amino)-4-bromobutyric acid ethyl ester lies in its propensity to undergo intramolecular nucleophilic substitution to form five- and six-membered nitrogen-containing rings. This transformation is a powerful tool for the stereocontrolled synthesis of substituted proline and pipecolic acid derivatives, which are key components of many bioactive molecules.

Synthesis of Substituted Pyrrolidines (Proline Analogs)

The intramolecular cyclization of 2-(Boc-amino)-4-bromobutyric acid ethyl ester provides a direct route to N-Boc-4-substituted-proline ethyl esters. The reaction is typically promoted by a non-nucleophilic base, which deprotonates the Boc-protected amine, enhancing its nucleophilicity to displace the bromide.

Experimental Workflow: Synthesis of N-Boc-pyrrolidine-2-carboxylate

Caption: General workflow for the synthesis of N-Boc-pyrrolidine-2-carboxylate.

This cyclization strategy offers a significant advantage over other methods for pyrrolidine synthesis, such as the [3+2] cycloaddition of azomethine ylides, by providing a more direct and often more stereocontrolled route to specific substitution patterns.[4]

Synthesis of Substituted Piperidines

While the formation of a five-membered ring is kinetically favored, under certain conditions, 2-(Boc-amino)-4-bromobutyric acid ethyl ester can be utilized in multi-step syntheses to access six-membered piperidine rings. This typically involves chain extension followed by cyclization. However, a more direct alternative for piperidine synthesis is the use of a homologous starting material, such as 2-(Boc-amino)-5-bromovaleric acid ethyl ester.

Comparative Analysis with Alternative Synthetic Routes

The utility of 2-(Boc-amino)-4-bromobutyric acid ethyl ester is best understood when compared with alternative methods for the synthesis of functionalized pyrrolidines and piperidines.

Synthetic StrategyKey Features & AdvantagesDisadvantages & LimitationsTypical Yields
Intramolecular Cyclization of Halo-amino Esters Direct, often stereospecific, good functional group tolerance.Limited by the availability of the halo-amino ester precursor.60-90%
Reductive Amination of Dicarbonyls Convergent, can generate high diastereoselectivity.[5]Requires access to suitable dicarbonyl precursors, may lack regioselectivity.50-80%[5]
Aza-Prins Cyclization Powerful for constructing the piperidine ring.[5]Requires a homoallylic amine precursor, can be sensitive to substrate structure.50-70%[5]
[3+2] Cycloaddition of Azomethine Ylides Versatile for pyrrolidine synthesis with diverse substitution.[4]May result in mixtures of diastereomers, requires specific alkene coupling partners.40-80%
Borrowing Hydrogen Methodology Atom-economical, uses readily available diols and amines.[3]Often requires transition metal catalysts, may have limited substrate scope.39-88%[3]

As the table illustrates, the intramolecular cyclization of halo-amino esters like 2-(Boc-amino)-4-bromobutyric acid ethyl ester offers a reliable and high-yielding approach for the synthesis of specific heterocyclic targets.

Experimental Protocols

The following protocols are provided as a general guide and may require optimization based on specific substrates and laboratory conditions.

General Procedure for the Synthesis of Ethyl 1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylate

To a solution of 2-(Boc-amino)-4-bromobutyric acid ethyl ester (1.0 eq) in anhydrous tetrahydrofuran (THF) is added sodium hydride (1.2 eq, 60% dispersion in mineral oil) portionwise at 0 °C under an inert atmosphere. The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material. The reaction is then carefully quenched with saturated aqueous ammonium chloride solution and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired ethyl 1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylate.

Logical Relationship: Cyclization Mechanism

Cyclization Mechanism cluster_0 Deprotonation cluster_1 Intramolecular SN2 Attack cluster_2 Ring Formation A Boc-NH-R-Br B Boc-N(-)-R-Br A->B Base C Transition State B->C D Cyclized Product C->D

Caption: Key steps in the base-mediated intramolecular cyclization.

Conclusion and Future Outlook

2-(Boc-amino)-4-bromobutyric acid ethyl ester stands as a testament to the power of well-designed building blocks in modern organic synthesis. Its ability to efficiently generate valuable heterocyclic scaffolds through intramolecular cyclization makes it an indispensable tool for medicinal chemists and drug discovery scientists. While alternative methods for the synthesis of pyrrolidines and piperidines exist, the directness and reliability of the cyclization approach using this halo-amino ester often make it the preferred strategy.

Future research in this area will likely focus on the development of catalytic and enantioselective cyclization methods, further expanding the utility of this versatile building block. Additionally, the incorporation of this synthon into diversity-oriented synthesis platforms holds great promise for the rapid generation of novel compound libraries for biological screening. As the demand for new therapeutics continues to grow, the strategic application of powerful building blocks like 2-(Boc-amino)-4-bromobutyric acid ethyl ester will undoubtedly play a crucial role in advancing the frontiers of drug discovery.

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